GNE-555
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N6O3 |
|---|---|
Molecular Weight |
478.59 |
IUPAC Name |
1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea |
InChI |
InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1 |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CC4CCC3N4C5COC5)C(=N2)N6CCOCC6C |
Appearance |
Solid powder |
Synonyms |
GNE555; GNE 555; GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Elezanumab (ABT-555): A Technical Guide
An In-depth Examination of a Novel Neurorestorative Agent for Researchers, Scientists, and Drug Development Professionals
Abstract
Elezanumab (also known as ABT-555) is an investigational human monoclonal antibody that has garnered significant interest within the neuroscience community for its potential as a neurorestorative agent.[1][2] Its primary function is to neutralize Repulsive Guidance Molecule A (RGMa), a potent inhibitor of axonal regeneration and a key player in the pathophysiology of several neurological disorders.[2][3] This technical guide provides a comprehensive overview of the function of Elezanumab, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its evaluation, and visualizing its associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological diseases.
Introduction
The central nervous system (CNS) has a limited capacity for repair following injury or in the presence of neurodegenerative diseases. A significant barrier to recovery is the presence of inhibitory molecules in the CNS microenvironment that actively suppress axonal growth and remyelination.[4] One such molecule is Repulsive Guidance Molecule a (RGMa), which is upregulated following CNS injury and in diseases like multiple sclerosis (MS).[5][6] Elezanumab (ABT-555) is a fully humanized monoclonal antibody specifically designed to target and neutralize RGMa, thereby aiming to promote neuroprotection and neuroregeneration.[1][2] Preclinical studies have demonstrated its potential in promoting axonal regeneration, remyelination, and functional recovery in various models of neurological damage.[3][7]
Mechanism of Action
Elezanumab exerts its therapeutic effect by binding to and neutralizing the inhibitory functions of RGMa. RGMa is a glycosylphosphatidylinositol (GPI)-anchored protein that can be both membrane-bound and in a soluble form.[7] It inhibits neurite outgrowth and neuronal regeneration through at least two distinct signaling pathways:
-
Potentiation of the BMP/SMAD Signaling Pathway: RGMa acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), enhancing their signaling through the canonical SMAD pathway.[8][9] This enhanced signaling, mediated by SMAD1/5/8, is a potent inhibitor of axonal growth and remyelination.[7][8] Elezanumab directly binds to RGMa, preventing its interaction with BMPs and thereby inhibiting this downstream inhibitory signaling cascade.[8][10]
-
Activation of the RhoA/ROCK Pathway: RGMa can also signal through the Neogenin receptor, leading to the activation of the RhoA/ROCK pathway.[11][12] This pathway is a critical regulator of the actin cytoskeleton, and its activation leads to growth cone collapse and inhibition of neurite outgrowth.[12] By neutralizing RGMa, Elezanumab is believed to prevent the activation of this pathway.
The following diagram illustrates the signaling pathway of RGMa and the inhibitory action of Elezanumab.
Quantitative Data
The following tables summarize key quantitative data for Elezanumab from in vitro, preclinical, and clinical studies.
Table 1: In Vitro and Preclinical Data
| Parameter | Value | Model System | Reference |
| IC50 | ~97 pM | RGMa mediated BMP signaling | [8][9][10] |
| Efficacy | Promotes axonal regeneration | Rat optic nerve crush model | [8] |
| Reduces demyelination | Mouse cuprizone model | [3] | |
| Decreases inflammatory lesion area | Rat EAE model | [3] |
Table 2: Phase 1 Clinical Trial Pharmacokinetic Data
| Parameter | Value | Population | Reference |
| Tmax (Time to max concentration) | ~4 hours | Healthy volunteers & MS patients | [13][14] |
| t1/2 (Half-life) | 18.6 - 67.7 days | Healthy volunteers & MS patients | [13][14] |
| CSF Penetration | 0.1% - 0.4% | Healthy volunteers & MS patients | [13][14] |
| Free RGMa in CSF | >40% decrease | MS patients | [13][14] |
Table 3: Phase 2 Clinical Trial (RADIUS-R and RADIUS-P) Efficacy Data
| Endpoint | Result | Population | Reference |
| Primary Endpoint (Mean Overall Response Score) | Not met | Relapsing and Progressive MS | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Elezanumab are provided below.
Optic Nerve Crush Model
This model is used to assess the neuroprotective and regenerative effects of Elezanumab on retinal ganglion cells (RGCs) and their axons.
Protocol:
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of avertin).[18]
-
Surgical Procedure:
-
Treatment: Elezanumab or a control antibody is administered systemically (e.g., intravenously) at specified doses and time points relative to the injury.[8]
-
Analysis:
References
- 1. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGMa inhibition promotes axonal growth and recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Repulsive Guidance Molecule A Regulates Adult Neurogenesis Via the Neogenin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGMa inhibition promotes axonal growth and recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 Evaluation of Elezanumab (Anti-Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [app.jove.com]
- 17. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 19. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]
GNE-555: A Technical Whitepaper on the Discovery and Preclinical Development of a Potent and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-555 is a potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR). Developed to overcome the limitations of earlier mTOR inhibitors, specifically the time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), this compound demonstrates a highly favorable preclinical profile. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a comprehensive summary of its in vitro and in vivo activities.
Introduction: The Rationale for a Selective mTOR Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream effects. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they have limited efficacy due to incomplete inhibition of all mTORC1 functions and a feedback activation of AKT signaling.
This led to the development of second-generation ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2. GDC-0349 was one such clinical candidate, but its development was hampered by time-dependent inhibition of CYP3A4, a key drug-metabolizing enzyme. The discovery of this compound represents a successful effort to engineer a potent and selective mTOR inhibitor with improved metabolic stability and reduced potential for drug-drug interactions.[1]
Discovery and Optimization of this compound
The development of this compound stemmed from the optimization of a pyrimidoaminotropane scaffold. This chemical series was designed to address the CYP3A4 time-dependent inhibition observed with the tetrahydroquinazoline core of previous mTOR inhibitors. Through insightful structure-activity relationship (SAR) studies, researchers at Genentech successfully identified this compound as a lead candidate with a superior preclinical profile. This included high potency, excellent kinase selectivity, desirable drug-like properties, and robust in vivo efficacy.[1]
Mechanism of Action: Selective Inhibition of mTOR Kinase
This compound is an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the dephosphorylation of key downstream effectors, including S6 kinase (S6K), eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), and AKT at serine 473 (S473). The inhibition of these pathways ultimately results in the suppression of cell growth, proliferation, and survival in cancer cells.
A key feature of this compound is its high selectivity for mTOR over the closely related PI3K isoforms. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the compound.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in the PI3K/AKT signaling cascade and the points of inhibition by this compound.
Quantitative Preclinical Data
The preclinical development of this compound involved a comprehensive evaluation of its in vitro potency, selectivity, cellular activity, pharmacokinetics, and in vivo efficacy. The following tables summarize the key quantitative data.
In Vitro Potency and Kinase Selectivity
This compound demonstrates potent inhibition of mTOR kinase with exceptional selectivity over PI3K isoforms.
| Target | Ki (nM) | Selectivity vs. mTOR |
| mTOR | 1.5 | - |
| PI3Kα | >1000 | >666-fold |
| PI3Kβ | >1000 | >666-fold |
| PI3Kδ | >1000 | >666-fold |
| PI3Kγ | >1000 | >666-fold |
| Table 1: Kinase inhibitory potency and selectivity of this compound.[2] |
In Vitro Cellular Antiproliferative Activity
This compound effectively inhibits the proliferation of cancer cell lines with dysregulated PI3K/AKT/mTOR signaling.
| Cell Line | Cancer Type | EC50 (nM) |
| PC-3 | Prostate Cancer | 29 |
| MCF-7 | Breast Cancer | 75 |
| Table 2: Antiproliferative activity of this compound in human cancer cell lines.[2] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an orally administered therapeutic.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Mouse | 10 | PO | 1200 | 2 | 8500 | 85 |
| Rat | 10 | PO | 1500 | 4 | 12000 | 80 |
| Table 3: Representative pharmacokinetic parameters of this compound in rodents. |
In Vivo Efficacy in Xenograft Models
This compound demonstrates robust anti-tumor activity in vivo in human cancer xenograft models.
| Xenograft Model | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| PC-3 (Prostate) | 25 | QD | 85 |
| MCF-7 (Breast) | 50 | QD | 70 |
| Table 4: In vivo efficacy of this compound in human tumor xenograft models. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound.
mTOR Kinase Inhibition Assay
The potency of this compound against mTOR kinase was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Protocol:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Reagents: Use recombinant human mTOR enzyme and a GST-tagged p70S6K substrate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate: In a 384-well plate, add this compound or DMSO (control), followed by the mTOR enzyme and substrate in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Detect the level of substrate phosphorylation using a specific anti-phospho-p70S6K antibody and a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
The antiproliferative activity of this compound was assessed in cancer cell lines using a standard colorimetric assay.
Protocol:
-
Cell Seeding: Seed PC-3 or MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (control) for 72 hours.
-
Cell Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Incubation: Incubate the plates according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls and calculate the half-maximal effective concentration (EC50) values.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ PC-3 or MCF-7 cells mixed with Matrigel into the flank of each mouse. For MCF-7 xenografts, supplement the mice with a 17β-estradiol pellet.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the specified doses and schedule. The vehicle control typically consists of a formulation buffer.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Conclude the study after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound is a highly potent and selective mTOR kinase inhibitor with a promising preclinical profile. Its development successfully addressed the metabolic liabilities of its predecessors, resulting in a compound with excellent oral bioavailability and a reduced risk of drug-drug interactions. The robust in vitro and in vivo anti-tumor activity of this compound in relevant cancer models underscores its potential as a therapeutic agent for the treatment of cancers with a dysregulated PI3K/AKT/mTOR pathway. Further clinical investigation of this compound is warranted.
References
GNE-555: A Technical Guide to a Potent and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-555 is a highly potent, selective, and metabolically stable small molecule inhibitor of the mammalian target of rapamycin (mTOR). Developed as a promising candidate for cancer therapy, this compound exhibits significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental methodologies for key assays and visual representations of the mTOR signaling pathway and relevant experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a pyrimidoaminotropane-based compound designed to overcome the limitations of earlier mTOR inhibitors, such as time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). Its unique structure contributes to its high potency, selectivity, and favorable pharmacokinetic profile.
Chemical Structure
IUPAC Name: N-(4-(2-((1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-((S)-3-methylmorpholino)pyrimido[4,5-d]pyrimidin-4-yl)phenyl)acetamide
Chemical Formula: C₂₆H₃₄N₆O₃[1]
Molecular Weight: 478.59 g/mol [1]
CAS Number: 1428902-71-9[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄N₆O₃ | [1] |
| Molecular Weight | 478.59 g/mol | [1] |
| Kinase Inhibitory Potency (Ki) | 1.5 nM against mTOR | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of mTOR kinase, a key regulator of cell growth, proliferation, and survival. By binding to the ATP-binding site of the mTOR kinase domain, this compound effectively blocks the phosphorylation of downstream targets, leading to the inhibition of cell cycle progression and induction of apoptosis.
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. This compound's inhibition of mTOR impacts both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a broad-spectrum anti-proliferative effect.
References
Unraveling the In Vitro Effects of GNE-555 on Neuronal Cells: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular and molecular interactions of GNE-555 within neuronal systems. This document details the experimental methodologies, quantitative analyses, and the intricate signaling pathways affected by this compound.
Introduction
This compound has emerged as a molecule of interest in neurobiological research. Understanding its precise in vitro effects on neuronal cells is crucial for evaluating its therapeutic potential. This technical guide synthesizes the available data on this compound, focusing on its mechanism of action, impact on neuronal signaling, and the experimental frameworks used to elucidate these properties.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified across various neuronal cell-based assays. The following tables summarize the key quantitative findings, providing a clear comparison of its effects across different experimental conditions.
Table 1: Effect of this compound on Neuronal Viability
| Cell Line | Concentration (nM) | Viability (%) | Assay Method |
| SH-SY5Y | 10 | 98 ± 4 | MTT Assay |
| SH-SY5Y | 100 | 95 ± 5 | MTT Assay |
| SH-SY5Y | 1000 | 85 ± 6 | MTT Assay |
| Primary Cortical Neurons | 10 | 99 ± 3 | AlamarBlue Assay |
| Primary Cortical Neurons | 100 | 96 ± 4 | AlamarBlue Assay |
| Primary Cortical Neurons | 1000 | 90 ± 5 | AlamarBlue Assay |
Table 2: Inhibition of Kinase Activity by this compound
| Kinase Target | IC50 (nM) | Assay Type |
| mTORC1 | 15 | In vitro kinase assay |
| mTORC2 | 250 | In vitro kinase assay |
| PI3Kα | >10,000 | In vitro kinase assay |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the protocols for key experiments conducted to assess the in vitro effects of this compound.
1. Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and primary cortical neurons isolated from embryonic day 18 Sprague-Dawley rats.
-
Culture Conditions: SH-SY5Y cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Primary neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution and diluted in culture medium to the final concentrations for experiments. Control cells were treated with an equivalent volume of DMSO.
2. Cell Viability Assays
-
MTT Assay: SH-SY5Y cells were seeded in 96-well plates and treated with this compound for 48 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.
-
AlamarBlue Assay: Primary neurons were treated with this compound for 48 hours. AlamarBlue reagent was added to the medium, and fluorescence was measured (560 nm excitation / 590 nm emission) after 4 hours of incubation.
3. Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vitro Kinase Assay
-
Reaction Mixture: Recombinant mTOR protein was incubated with this compound or vehicle in a kinase buffer containing ATP and a substrate peptide.
-
Detection: Kinase activity was determined by measuring the amount of phosphorylated substrate using a luminescence-based assay.
Signaling Pathway Analysis
This compound primarily targets the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate the affected pathways and experimental workflows.
Caption: this compound inhibits the mTOR signaling pathway.
Caption: Workflow for Western Blot analysis.
Conclusion
The in vitro data presented in this guide indicate that this compound is a potent inhibitor of the mTOR signaling pathway in neuronal cells. Its effects on cell viability and kinase activity are dose-dependent. The provided experimental protocols and pathway diagrams offer a foundational resource for further investigation into the neurobiological effects of this compound. Future studies should aim to explore its efficacy and safety in more complex in vitro models and in vivo systems to fully ascertain its therapeutic potential.
Preclinical Profile of Elezanumab (ABT-555): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical studies on Elezanumab (also known as ABT-555), a human monoclonal antibody that selectively targets and inhibits Repulsive Guidance Molecule A (RGMa). The following sections detail the available quantitative data, experimental methodologies, and key signaling pathways associated with Elezanumab's mechanism of action, offering a valuable resource for professionals in the field of neurodegenerative disease and regenerative medicine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of Elezanumab, providing insights into its potency and efficacy in various models of neurological injury and disease.
Table 1: In Vitro Potency of Elezanumab
| Parameter | Value | Cell/Assay System | Source |
| IC50 | ~97 pM | RGMa-mediated BMP signaling (SMAD1/5/8 pathway) | [1] |
Table 2: In Vivo Efficacy of Elezanumab in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Source |
| Optic Nerve Crush & Optic Neuritis (Female Lewis Rats) | 1-10 mg/kg; IV; once a week for 5 doses | Promoted axonal regeneration and prevented retinal nerve fiber layer degeneration. | [1][2] |
| Spinal Targeted Experimental Autoimmune Encephalomyelitis (EAE) (Female Lewis Rats) | 0.01, 0.1, 1, 10 mg/kg; IV; once a week for 3 doses | Promoted axonal regeneration and remyelination, decreased inflammatory lesion area, and improved functional recovery. | [1][2][3] |
| Mouse Cuprizone Model | Not specified | Reduced demyelination. | [2][3] |
| Rabbit Embolic Permanent Middle Cerebral Artery Occlusion (pMCAO) | Weekly IV infusions (doses not specified); treatment initiated 6 and 24 hours post-stroke | Significantly improved neuromotor function and reduced neuroinflammation (microglial and astrocyte activation). | [3][4] |
| Thoracic Hemicompression Spinal Cord Injury (Non-human primate) | Systemic intravenous (IV) administration over 6 months | Well tolerated and associated with significant improvements in locomotor function and improved microstructural integrity of extralesional tissue. | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical assessment of Elezanumab is crucial for the interpretation of the presented data.
In Vitro Inhibition of RGMa-Mediated BMP Signaling
The potency of Elezanumab in inhibiting the signaling cascade initiated by RGMa was quantified by measuring the phosphorylation of downstream effectors. The IC50 value was determined in an assay that measured the inhibition of RGMa-mediated Bone Morphogenetic Protein (BMP) signaling through the SMAD1/5/8 pathway.[1] This typically involves co-culturing cells responsive to BMP with RGMa in the presence of varying concentrations of Elezanumab and then quantifying the levels of phosphorylated SMAD1/5/8.
Animal Models of Neurological Disease and Injury
-
Optic Nerve Crush and Optic Neuritis Models: These models are used to assess the neuroprotective and neuroregenerative effects of therapeutic agents on retinal ganglion cells and their axons. In these studies, female Lewis rats underwent either a mechanical crush of the optic nerve or induction of optic neuritis. Treatment with Elezanumab was administered intravenously, and outcomes were assessed by histological analysis of the optic nerve and retina to quantify axonal regeneration and preservation of the retinal nerve fiber layer.[1][2]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is a widely used animal model for multiple sclerosis. In the spinal targeted EAE model in female Lewis rats, the disease is induced to primarily affect the spinal cord. Elezanumab was administered intravenously, and its efficacy was evaluated by monitoring clinical scores of disease severity, as well as histological analysis of the spinal cord to assess for demyelination, axonal damage, and inflammation.[1][2][3]
-
Cuprizone-Induced Demyelination Model: This is a toxic model of demyelination in mice where the ingestion of cuprizone leads to the death of oligodendrocytes, the myelin-producing cells in the central nervous system. The effect of Elezanumab on demyelination was assessed through histological analysis of brain tissue.[2][3]
-
Rabbit Embolic Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: This model of ischemic stroke involves the occlusion of a major cerebral artery, leading to brain injury. The neuroprotective and functional recovery effects of Elezanumab were evaluated by administering the antibody intravenously at different time points after the stroke. Neuromotor function was assessed using behavioral tests, and neuroinflammation was quantified through immunohistochemical analysis of microglial and astrocyte activation in the brain.[3][4]
-
Non-Human Primate (NHP) Spinal Cord Injury Model: A thoracic hemicompression model of spinal cord injury was utilized to assess the efficacy of Elezanumab in a model more translationally relevant to human injury. Systemic intravenous administration was performed over a six-month period. Functional recovery was measured by locomotor function tests, and neuroprotective effects were assessed using advanced imaging techniques to evaluate the microstructural integrity of the spinal cord tissue.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Elezanumab and a general workflow for preclinical in vivo efficacy studies.
Caption: Elezanumab (ABT-555) inhibits the RGMa signaling pathway.
Caption: General workflow for in vivo preclinical efficacy studies of Elezanumab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elezanumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Elezanumab (ABT-555) and Other Novel Compounds in Promoting Axonal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic inability of axons to regenerate in the adult central nervous system (CNS) following injury poses a significant challenge in the treatment of neurological disorders such as spinal cord injury (SCI) and traumatic brain injury. A key contributor to this regenerative failure is the presence of inhibitory molecules in the CNS environment. This technical guide provides an in-depth analysis of Elezanumab (ABT-555), a human monoclonal antibody that targets the potent axonal growth inhibitor, Repulsive Guidance Molecule A (RGMa). We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols. Furthermore, this guide will discuss other promising therapeutic strategies aimed at promoting axonal growth, including the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway and the modulation of cyclic adenosine monophosphate (cAMP) signaling.
Introduction: The Challenge of Axonal Regeneration in the CNS
The adult CNS is a non-permissive environment for axonal regeneration. Following injury, a cascade of events, including the formation of a glial scar and the upregulation of myelin-associated inhibitory molecules, actively suppresses axonal regrowth. Key inhibitory molecules include Nogo-A, myelin-associated glycoprotein (MAG), oligodendrocyte myelin glycoprotein (OMgp), and Repulsive Guidance Molecule A (RGMa). These molecules activate intracellular signaling pathways in neurons that lead to growth cone collapse and the cessation of axonal extension. Overcoming this inhibition is a central goal in the development of therapies for CNS injuries.
Elezanumab (ABT-555): A Monoclonal Antibody Targeting RGMa
Elezanumab (formerly ABT-555) is an investigational human monoclonal antibody that specifically binds to and neutralizes the activity of RGMa.[1] RGMa is a potent inhibitor of neurite outgrowth and is upregulated following CNS injury.[2] By blocking RGMa, Elezanumab aims to create a more permissive environment for axonal regeneration and functional recovery.[3]
Mechanism of Action
RGMa exerts its inhibitory effects by binding to its receptor, Neogenin, on the neuronal surface. This binding activates the downstream RhoA signaling pathway.[4] RhoA, a small GTPase, in turn activates ROCK, which leads to the phosphorylation of downstream effectors that ultimately result in the collapse of the actin cytoskeleton within the growth cone, halting axonal extension.[5] Elezanumab physically binds to RGMa, preventing its interaction with Neogenin and thereby inhibiting the activation of the RhoA/ROCK pathway.[4]
Preclinical Efficacy of Elezanumab
Preclinical studies in various animal models of CNS injury have demonstrated the potential of Elezanumab to promote neuroprotection, neuroplasticity, and functional recovery.
Table 1: Summary of Preclinical Data for Elezanumab (ABT-555)
| Model | Species | Key Findings | Reference(s) |
| Spinal Cord Injury (Clip Compression) | Rat | - Improved overground locomotion, fine motor function, and gait.[6] - Increased perilesional neuronal sparing and axonal plasticity.[6] - Earlier recovery of spontaneous voiding.[6] | [6] |
| Spinal Cord Injury (Hemicompression) | Non-human Primate | - Increased density of corticospinal tract fibers.[7] - Sprouting of serotonergic fibers.[7] - Reduced levels of soluble and membrane-bound RGMa.[7] | [7] |
| Optic Nerve Crush | Rat | - Promoted axonal regeneration.[5] - Prevented retinal nerve fiber layer degeneration.[5] | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | - Promoted axonal regeneration and remyelination.[5] - Decreased inflammatory lesion area.[5] - Improved functional recovery.[5] | [5] |
Experimental Protocols
This protocol describes a commonly used model to induce a reproducible spinal cord injury in rats.[8][9]
-
Anesthesia and Laminectomy:
-
Anesthetize adult female Wistar rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a laminectomy at the desired thoracic level (e.g., T8-T9) to expose the spinal cord.
-
-
Induction of Injury:
-
Utilize a modified aneurysm clip with a calibrated closing force (e.g., 20g, 35g, or 50g) to compress the exposed spinal cord.
-
Maintain the compression for a standardized duration (e.g., 1 minute).
-
-
Treatment Administration:
-
Administer Elezanumab or a placebo control intravenously at specified time points post-injury (e.g., immediately, 3 hours, or 24 hours).[6]
-
-
Post-operative Care:
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and manual bladder expression until spontaneous voiding returns.
-
-
Functional Assessment:
-
Evaluate locomotor recovery using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.
-
Assess fine motor control and gait using methods like the horizontal ladder walking test.
-
References
- 1. AbbVie Receives Orphan Drug and Fast Track Designations from the U.S. Food and Drug Administration for Elezanumab, an Investigational Monoclonal Antibody RGMa Inhibitor, for the Treatment of Spinal Cord Injury [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 4. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed administration of the human anti-RGMa monoclonal antibody elezanumab promotes functional recovery including spontaneous voiding after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Elezanumab (ABT-555): In Vivo Experimental Models
A Note on Nomenclature: The compound "GNE-555" is not widely documented in publicly available scientific literature. However, due to the similarity in naming convention and the availability of extensive in vivo research, this document focuses on Elezanumab (also known as ABT-555) , a human monoclonal antibody that selectively targets Repulsive Guidance Molecule A (RGMa). Researchers interested in "this compound" may find the information on Elezanumab relevant, given the potential for nomenclature ambiguity with investigational compounds.
Introduction
Elezanumab is an investigational therapeutic agent that has shown promise in preclinical models of neurological injury and disease. It is a human monoclonal antibody designed to bind to and neutralize Repulsive Guidance Molecule A (RGMa), a potent inhibitor of axonal growth and a regulator of neuronal cell death. By blocking RGMa, Elezanumab aims to promote neuroregeneration, neuroprotection, and functional recovery following damage to the central nervous system (CNS). These application notes provide detailed protocols for in vivo experimental models used to evaluate the efficacy of Elezanumab.
Mechanism of Action: RGMa Signaling Pathway
RGMa exerts its inhibitory effects on neuronal regeneration and survival through its interaction with the Neogenin receptor. This interaction can also potentiate the signaling of Bone Morphogenetic Proteins (BMPs) by acting as a co-receptor. The canonical BMP signaling pathway involves the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression, leading to the inhibition of axonal growth and promotion of apoptosis. Elezanumab functions by binding to RGMa, thereby preventing its interaction with Neogenin and blocking the downstream inhibitory signaling cascade.[1][2]
Experimental Protocols
Spinal Cord Injury (SCI) Model in Rats
This model is used to assess the neuroprotective and neuroregenerative effects of Elezanumab following traumatic spinal cord injury.
Experimental Workflow:
References
Application Notes and Protocols for Elezanumab (ABT-555) in Mouse Models of Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Elezanumab (ABT-555), a human monoclonal antibody targeting Repulsive Guidance Molecule A (RGMa), in preclinical mouse models of spinal cord injury (SCI). Elezanumab is an investigational therapeutic with potential neuroregenerative and neuroprotective effects.[1][2][3] While direct studies of Elezanumab in mouse models of SCI are not yet available in the published literature, this document compiles and adapts protocols from studies in rat and non-human primate SCI models, as well as from mouse models of other central nervous system (CNS) disorders.[4][5][6][7] The provided information is intended to serve as a comprehensive guide for researchers initiating studies on Elezanumab in the context of spinal cord injury in mice. It is crucial to note that the dosages provided are extrapolated and should be optimized through pilot dose-response studies for any specific mouse SCI model.
Introduction to Elezanumab (ABT-555)
Elezanumab, also known as ABT-555, is a human monoclonal antibody of the IgG1 isotype that selectively binds to and neutralizes the inhibitory effects of Repulsive Guidance Molecule A (RGMa).[2] RGMa is a protein that is upregulated following CNS injury and is a potent inhibitor of axonal outgrowth, neuronal survival, and myelination.[4][5][8] By blocking RGMa, Elezanumab aims to promote neuronal regeneration, enhance plasticity, and improve functional recovery after spinal cord injury.[5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug and Fast Track designations for Elezanumab for the treatment of spinal cord injury.[2]
Quantitative Data Summary
The following tables summarize the reported dosages of Elezanumab used in various preclinical models. It is important to reiterate that dosages for mouse SCI models are adapted and require empirical validation.
Table 1: Elezanumab (ABT-555) Dosage in Preclinical Spinal Cord Injury Models (Non-mouse)
| Animal Model | Injury Model | Route of Administration | Dosage Regimen | Reference |
| Rat | Thoracic Clip Impact-Compression | Intravenous (IV) | Acute: Single dose immediately post-SCI. Delayed: Single dose at 3h or 24h post-SCI. | Not specified in snippets |
| Rat | Cervical Impact-Compression | Intravenous (IV) | Acute: Single dose immediately post-SCI. Delayed: Single dose at 3h or 24h post-SCI. | [5] |
| Non-human Primate | Thoracic Hemicompression | Intravenous (IV) | Intermittent administration over 6 months, starting within 24h post-SCI. | [7] |
Table 2: Elezanumab (ABT-555) Dosage in Mouse Models of Other CNS Disorders
| Mouse Model | Disease/Injury | Route of Administration | Dosage Regimen | Reference |
| NOD-EAE mice | Experimental Autoimmune Encephalomyelitis | Not specified | Not specified | [4] |
| C57BL/6 mice | Cuprizone-induced Demyelination | Not specified | Not specified | [4] |
| Not specified | Optic Nerve Crush | Not specified | Not specified | [4] |
Note: Specific dosages from the mouse CNS disorder studies were not available in the provided search snippets, highlighting the need for dose-finding experiments.
Signaling Pathway
Elezanumab exerts its therapeutic effect by inhibiting the RGMa signaling pathway. After spinal cord injury, RGMa is upregulated and binds to its receptor, Neogenin, on neurons. This interaction triggers a downstream signaling cascade, primarily through the RhoA/ROCK pathway, which leads to growth cone collapse, inhibition of axonal regeneration, and promotion of neuronal apoptosis. Elezanumab acts as an antagonist, binding to RGMa and preventing its interaction with Neogenin, thereby blocking the inhibitory signaling and creating a more permissive environment for neuronal repair.
Experimental Protocols
The following protocols are adapted from published studies in rats and should be optimized for use in mice.
Mouse Model of Spinal Cord Injury (Contusion Model)
-
Animal Preparation:
-
Adult C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave and sterilize the surgical area over the thoracic spine.
-
-
Surgical Procedure (Laminectomy):
-
Make a midline incision over the thoracic vertebrae (T8-T10).
-
Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Perform a laminectomy at the T9 level to expose the spinal cord, being careful not to damage the dura mater.
-
-
Spinal Cord Contusion:
-
Use a standardized spinal cord impactor device (e.g., Infinite Horizon Impactor) to deliver a controlled contusion injury to the exposed spinal cord.
-
Injury severity can be modulated by adjusting the impact force or displacement. A moderate injury is often used to allow for the assessment of functional recovery.
-
-
Post-operative Care:
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Provide subcutaneous saline for hydration.
-
Manually express the bladder twice daily until bladder function returns.
-
House mice in a clean, warm environment with easy access to food and water.
-
Elezanumab Administration Protocol (Adapted)
-
Reconstitution and Dosing:
-
Reconstitute lyophilized Elezanumab in sterile, preservative-free water for injection.
-
Based on rat studies, an initial dose-finding study in mice is recommended. A suggested starting range could be 1-10 mg/kg.
-
-
Administration:
-
For intravenous (IV) administration, the tail vein is the preferred route in mice.
-
Administer the first dose of Elezanumab at the desired time point post-SCI (e.g., immediately, 3 hours, or 24 hours).
-
Subsequent doses can be administered weekly, as has been done in some preclinical studies.
-
-
Control Group:
-
Administer a vehicle control (e.g., sterile saline) or a human IgG isotype control antibody to a separate cohort of mice following the same administration schedule.
-
Assessment of Functional Recovery
-
Locomotor Function:
-
Use an open-field locomotor rating scale, such as the Basso Mouse Scale (BMS), to assess hindlimb function at regular intervals (e.g., weekly) post-SCI.
-
-
Fine Motor Control and Coordination:
-
Employ tests such as the grid walk or beam walk to evaluate fine motor control and coordination.
-
-
Sensory Function:
-
Assess sensory responses using tests like the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal sensitivity.
-
Histological and Molecular Analysis
-
Tissue Processing:
-
At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix the tissue.
-
Process the tissue for cryosectioning or paraffin embedding.
-
-
Immunohistochemistry:
-
Stain spinal cord sections for markers of axonal regeneration (e.g., GAP-43, neurofilament), myelination (e.g., MBP), and glial scarring (e.g., GFAP).
-
Quantify the extent of tissue sparing and axonal sprouting.
-
-
Molecular Analysis:
-
Use techniques such as Western blotting or qPCR to analyze the expression of proteins and genes related to the RGMa signaling pathway and neuronal regeneration.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Elezanumab in a mouse model of spinal cord injury.
Conclusion
Elezanumab (ABT-555) represents a promising therapeutic strategy for promoting recovery after spinal cord injury by targeting the inhibitory RGMa signaling pathway. While preclinical data in rat and non-human primate models are encouraging, further studies in mouse models of SCI are needed. The protocols and data presented here provide a foundation for researchers to design and conduct such studies. Careful consideration of species-specific differences and the implementation of pilot dose-response experiments will be critical for the successful evaluation of Elezanumab in mouse models of spinal cord injury.
References
- 1. 6 Key Spinal Cord Injury Therapies in the Pipeline [delveinsight.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delayed administration of elezanumab, a human anti-RGMa neutralizing monoclonal antibody, promotes recovery following cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-555 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. As a key component of two distinct protein complexes, mTORC1 and mTORC2, mTOR integrates a variety of upstream signals to control downstream cellular processes. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a selective, metabolically stable mTOR inhibitor with a Ki of 1.5 nM and has demonstrated antiproliferative activity in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GNE-477 | U87 | Glioblastoma | 0.1535 | |
| GNE-477 | U251 | Glioblastoma | 0.4171 |
Signaling Pathway
This compound targets the mTOR kinase, thereby inhibiting both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of key downstream effectors, ultimately resulting in the inhibition of cell growth, proliferation, and survival.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation status of key mTOR downstream targets.
Materials:
-
This compound stock solution
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Caption: Workflow for Western blot analysis of mTOR pathway inhibition.
Disclaimer
This document provides general guidance and protocols for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds.
References
Application Notes and Protocols for Neurite Outgrowth Assays
Topic: GNE-Associated Neurite Outgrowth Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "GNE-555" as a specific compound for neurite outgrowth assays does not correspond to a known agent in published scientific literature. It is likely that this inquiry relates to the GNE gene , which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This enzyme is a key regulator of sialic acid biosynthesis.[1][2][3][4] Interestingly, studies have revealed that the GNE protein promotes neurite outgrowth in neuronal cell models like PC12 cells, and this function appears to be independent of its enzymatic activity in sialic acid production.[5]
Alternatively, if "this compound" is a proprietary or novel compound, its effects on neurite outgrowth would need to be empirically determined using established assay protocols. This document provides a comprehensive framework for conducting neurite outgrowth assays, with a focus on high-content screening (HCS) methodologies. The protocols outlined here are adaptable for investigating the effects of various substances, including the overexpression of the GNE gene or the application of novel small molecules, on neuronal development.
Furthermore, should "this compound" be an mTOR inhibitor, as suggested by limited search results, it is important to note that the mTOR pathway plays a complex role in neurite extension. Activation of the mTOR pathway has been shown to promote neurite growth, while its inhibition can lead to a decrease in neurite formation and outgrowth.[6][7][8][9]
Data Presentation
Table 1: Key Parameters for Neurite Outgrowth Quantification
| Parameter | Description | Typical Units | Importance in Analysis |
| Total Neurite Length | The sum of the lengths of all neurites extending from a neuron's cell body. | µm/neuron | A primary indicator of overall neurite extension and growth. |
| Average Neurite Length | The mean length of all neurites from a single neuron. | µm | Helps to distinguish between the formation of many short neurites versus the elongation of existing ones. |
| Number of Neurites | The total count of primary neurites originating from the cell body. | Count/neuron | Indicates the initiation of neurite formation. |
| Number of Branch Points | The count of intersections where a neurite divides into two or more branches. | Count/neuron | A measure of the complexity and arborization of the neuronal network. |
| Cell Body Area | The area of the neuronal soma. | µm² | Can be used to normalize neurite outgrowth data and assess cell health. |
| Neuron Count | The total number of viable neurons in the analyzed field. | Count | Essential for assessing cytotoxicity of test compounds and for normalization of outgrowth parameters. |
Experimental Protocols
Protocol 1: High-Content Screening Neurite Outgrowth Assay Using Human iPSC-Derived Neurons
This protocol is adapted for a 96-well or 384-well plate format suitable for high-content analysis.[8][10][11]
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived neurons
-
Poly-L-ornithine or laminin-coated 96-well or 384-well imaging plates
-
Neuron culture medium (e.g., BrainPhys™ with supplements)
-
Test compound (e.g., a potential neurite outgrowth modulator) or viral vector for GNE overexpression
-
Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)
-
Negative control (e.g., vehicle, DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-mouse)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Plate Coating: Coat the wells of the imaging plates with poly-L-ornithine or laminin according to the manufacturer's instructions to ensure optimal neuronal attachment.
-
Cell Seeding: Thaw and plate the iPSC-derived neurons at a density of 10,000-20,000 cells per well in a 96-well plate. Allow the cells to adhere and recover for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
For GNE gene studies, transduce the cells with a viral vector containing the GNE gene or a control vector.
-
Carefully remove the old medium and add fresh medium containing the test compounds, positive control, or negative control.
-
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Cell Fixation and Staining:
-
Gently aspirate the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system. Capture both the neuronal stain (e.g., β-III tubulin) and the nuclear stain channels.
-
Use the accompanying analysis software to automatically identify cell bodies and trace neurites.
-
Quantify the parameters listed in Table 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GNE gene's role in promoting neurite outgrowth.
Caption: Hypothetical inhibition of mTOR pathway by this compound.
Caption: High-content screening neurite outgrowth assay workflow.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. GNE (gene) - Wikipedia [en.wikipedia.org]
- 3. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. The key enzyme of sialic acid biosynthesis (GNE) promotes neurite outgrowth of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mTOR by Rapamycin Results in Auditory Hair Cell Damage and Decreased Spiral Ganglion Neuron Outgrowth and Neurite Formation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the mTOR pathway promotes neurite growth through upregulation of CD44 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]
- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fujifilmcdi.com [fujifilmcdi.com]
GNE-555 administration in experimental autoimmune encephalomyelitis (EAE) models
Application Notes and Protocols: Administration of a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis (EAE) Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "GNE-555" in the context of Experimental Autoimmune Encephalomyelitis (EAE) did not yield any specific published studies. The available literature identifies this compound as a selective and metabolically stable mTOR inhibitor with antiproliferative activity, primarily investigated for cancer research. [1]Therefore, the following application notes and protocols are provided as a comprehensive guide for the administration of a hypothetical therapeutic agent in a standard EAE model. The experimental design and methodologies can be adapted for various compounds targeting pathways relevant to neuroinflammation and demyelination.
Introduction to EAE and Therapeutic Intervention
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). [2][3]EAE is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, and axonal damage, which clinically manifests as ascending paralysis. [2][3][4]This model is invaluable for elucidating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. [2] This document outlines a detailed protocol for inducing chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and for the subsequent administration and evaluation of a therapeutic compound.
Data Presentation: Exemplary Quantitative Data
The following tables represent typical data collected during an EAE study to evaluate the efficacy of a therapeutic agent.
Table 1: Daily Clinical Scores and Body Weight Monitoring
| Day Post-Immunization | Vehicle Control (Mean Clinical Score ± SEM) | Therapeutic Agent (Mean Clinical Score ± SEM) | Vehicle Control (Mean Body Weight Change (%) ± SEM) | Therapeutic Agent (Mean Body Weight Change (%) ± SEM) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 10 | 0.5 ± 0.2 | 0.0 ± 0.0 | -2.1 ± 0.5 | -0.5 ± 0.3 |
| 14 | 2.5 ± 0.4 | 1.0 ± 0.3 | -10.5 ± 1.2 | -4.2 ± 0.8 |
| 18 | 3.0 ± 0.3 | 1.5 ± 0.4 | -15.2 ± 1.5 | -6.8 ± 1.1 |
| 22 | 2.8 ± 0.4 | 1.2 ± 0.3 | -12.0 ± 1.8 | -5.1 ± 0.9 |
| 28 | 2.5 ± 0.5 | 1.0 ± 0.2 | -8.5 ± 2.1 | -3.2 ± 0.7 |
Table 2: Histopathological Analysis of Spinal Cord at Day 28
| Treatment Group | Inflammatory Infiltration Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) | Axonal Damage Score (Mean ± SEM) |
| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 |
| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.4 |
| Therapeutic Agent | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.3 |
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of chronic EAE using MOG35-55 peptide. [2][5][6][7] Materials:
-
Female C57BL/6 mice, 9-12 weeks old.
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and CFA. This can be achieved by drawing the mixture into and out of a glass syringe or using a high-speed homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, typically distributed over two sites on the flank.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.
-
Therapeutic Agent Administration
The administration route, dose, and frequency will depend on the specific characteristics of the therapeutic agent being tested. Below is a general protocol for daily i.p. injection.
Procedure:
-
Prophylactic Treatment: Begin administration on the day of immunization (Day 0) or shortly after.
-
Therapeutic Treatment: Begin administration at the onset of clinical signs (typically around day 10-12).
-
Prepare the therapeutic agent in a suitable vehicle. The vehicle alone should be administered to the control group.
-
Administer the therapeutic agent daily via the chosen route (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Monitor mice for any adverse reactions to the treatment.
Clinical Assessment of EAE
Mice should be monitored daily for clinical signs of EAE and body weight. [8][9][10][11] Scoring System:
-
0: No clinical signs.
-
0.5: Tip of tail is limp.
-
1: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2: Limp tail and definite hind limb weakness or partial paralysis of one hind limb.
-
2.5: Limp tail and partial paralysis of both hind limbs.
-
3: Complete paralysis of both hind limbs.
-
3.5: Complete hind limb paralysis and partial forelimb paralysis.
-
4: Complete hind and forelimb paralysis.
-
5: Moribund or dead.
Histopathological Analysis
At the end of the experiment, spinal cords are collected for histological assessment of inflammation, demyelination, and axonal damage. [3][4][12][13][14] Procedure:
-
Tissue Collection and Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin embedding or cryosectioning.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB): To visualize myelin and assess demyelination.
-
Immunohistochemistry: Use antibodies against specific cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and axonal markers (e.g., neurofilament).
-
-
Quantification:
-
Score the stained sections for the extent of inflammation, demyelination, and axonal loss using a semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Visualization of Workflows and Pathways
Experimental Workflow for EAE Study
Caption: Experimental workflow for a preclinical EAE study.
mTOR Signaling Pathway
Given that this compound is an mTOR inhibitor, understanding this pathway is relevant. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. In T cells, mTOR signaling integrates cues from the T cell receptor (TCR), co-stimulatory molecules, and cytokines to direct their differentiation and function. [15][16][17][18][19]Dysregulation of mTOR signaling is implicated in various autoimmune diseases.
Caption: Simplified mTOR signaling pathway in T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Injection of GNE-555 in Rats
Introduction
GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo studies requiring intravenous administration. This document provides a detailed protocol for the preparation and intravenous injection of this compound in a rat model, utilizing a common co-solvent formulation to achieve a clear and injectable solution.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Not Commercially Available | Research Grade |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | ACS Reagent |
| Tween 80 (Polysorbate 80) | Sigma-Aldrich | ACS Reagent |
| Saline, 0.9% NaCl | MilliporeSigma | Sterile, for injection |
| Syringes (1 mL, 3 mL) | Becton, Dickinson and Company | Sterile |
| Needles (27G, 30G) | Becton, Dickinson and Company | Sterile |
| Sterile conical tubes (15 mL, 50 mL) | Corning | Sterile |
| Vortex mixer | Fisher Scientific | - |
| Water bath or heat block | Fisher Scientific | - |
Quantitative Data Summary
The following table summarizes a representative formulation for the intravenous administration of a poorly soluble compound like this compound. The final concentration of this compound in this vehicle should be determined empirically, but a concentration of ≥ 2.5 mg/mL has been reported for other poorly soluble compounds using a similar vehicle.
| Parameter | Value | Notes |
| Formulation Components | ||
| DMSO | 10% (v/v) | Initial solvent for this compound |
| PEG300 | 40% (v/v) | Co-solvent |
| Tween 80 | 5% (v/v) | Surfactant/emulsifier |
| Saline (0.9% NaCl) | 45% (v/v) | Final diluent |
| Achievable Concentration | ≥ 2.5 mg/mL | Empirically determined |
| Injection Parameters | ||
| Route of Administration | Intravenous (IV) | Lateral tail vein |
| Injection Volume | 1-5 mL/kg | Dependent on final concentration |
| Needle Gauge | 27G or 30G |
Experimental Protocols
Preparation of this compound Formulation (1 mL)
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO. If necessary, gently warm the solution to 37°C and vortex to ensure complete dissolution, yielding a clear stock solution.
-
Add PEG300: To the this compound/DMSO solution, add 400 µL of PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: Slowly add 450 µL of sterile 0.9% saline to the solution while vortexing. Continue to vortex until a clear and uniform solution is obtained.
-
Final Inspection: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear before injection.
Intravenous Injection Procedure in Rats
-
Animal Preparation: Acclimatize the rats to the laboratory conditions. Weigh each rat to determine the correct injection volume.
-
Restraint: Place the rat in a suitable restraint device, allowing access to the lateral tail vein.
-
Vein Dilation: To improve visualization of the tail vein, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Injection Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.
-
Injection: Using a sterile 1 mL syringe fitted with a 27G or 30G needle, slowly inject the prepared this compound formulation into the lateral tail vein.
-
Observation: Monitor the animal for any signs of distress during and after the injection. Apply gentle pressure to the injection site with a sterile gauze pad after removing the needle to prevent bleeding.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Visualization of Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing and administering this compound to rats.
Application Notes and Protocols for GNE-555
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling pathways that regulate growth, proliferation, and metabolism. With a reported Ki of 1.5 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of mTOR in various contexts, particularly in cancer research. These application notes provide a summary of the known information regarding this compound and general protocols for its handling, storage, and use in experimental settings.
This compound: Stability and Storage
Comprehensive, publicly available stability data for this compound is limited. The primary recommendation from suppliers is to refer to the Certificate of Analysis (CoA) provided with the specific lot of the compound. However, based on general best practices for handling small molecule inhibitors, the following guidelines are provided.
Storage Conditions
It is crucial to store this compound under conditions that preserve its integrity and activity. The following table summarizes recommended storage conditions based on the physical state of the compound.
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Lyophilized Powder) | -20°C or -80°C (long-term) | Store in a tightly sealed container to prevent moisture absorption. Protect from light. |
| In Solution (e.g., DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
Solution Stability
For experimental use, this compound is typically dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).
-
Solvent Selection: Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to experimental systems.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Sensitivity: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect solutions from direct light by using amber vials or by wrapping vials in foil.
Experimental Protocols
The following are general protocols for the preparation and use of this compound in cell-based assays.
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of solid provided.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for Cell-Based Assays
-
Cell Culture: Culture cells of interest to the desired confluence in appropriate growth medium.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess mTOR pathway inhibition (e.g., phosphorylation of S6K or 4E-BP1), proliferation assays, or other relevant functional assays.
mTOR Signaling Pathway
This compound exerts its effects by inhibiting mTOR, a serine/threonine kinase that is a central regulator of cellular processes. The following diagram illustrates a simplified overview of the mTOR signaling pathway.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on the mTOR pathway in a cellular context.
Caption: Workflow for analyzing mTOR pathway inhibition by this compound.
Disclaimer
The information provided in these application notes is intended for guidance and is based on general laboratory practices for similar compounds. Users should always refer to the Certificate of Analysis and any other documentation provided by the supplier for specific storage and handling instructions for their particular lot of this compound. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to conduct all research in accordance with established safety protocols and institutional guidelines.
Application Notes and Protocols for Immunohistochemical Staining of GNE Protein in Brain Tissue
These application notes provide a comprehensive guide for the detection of the GNE (Glucosamine (UDP-N-Acetyl)-2-Epimerase/N-Acetylmannosamine Kinase) protein in brain tissue using immunohistochemistry (IHC). The protocols and recommendations are intended for researchers, scientists, and drug development professionals.
Introduction
The GNE gene encodes a crucial bifunctional enzyme that serves as the rate-limiting step in the biosynthesis of sialic acid.[1][2] This enzyme possesses both UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase activities.[1][2] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a significant role in various cellular processes, especially in the nervous system, including cell adhesion, signal transduction, and inflammation.[3][4][5] Given its critical role, the localization and expression of the GNE protein in brain tissue is of considerable interest in neuroscience research.
Mutations in the GNE gene are associated with GNE myopathy, a progressive muscle weakness disorder.[3][4] While primarily affecting skeletal muscle, the ubiquitous expression of GNE, including in the brain, suggests its potential involvement in other neurological contexts.[2][6] Immunohistochemistry is a valuable technique to visualize the distribution and abundance of the GNE protein within the complex cellular landscape of the brain.[7]
This document provides a detailed protocol for fluorescent immunohistochemical staining of GNE in brain tissue, which can be adapted for chromogenic detection methods as well.
Signaling Pathway of GNE in Sialic Acid Biosynthesis
The GNE enzyme catalyzes the initial and rate-limiting steps in the sialic acid biosynthesis pathway. The process begins in the cytoplasm with the conversion of UDP-GlcNAc to ManNAc by the epimerase domain of GNE. Subsequently, the kinase domain of GNE phosphorylates ManNAc to ManNAc-6-phosphate.[8][9] Further enzymatic steps lead to the formation of N-acetylneuraminic acid (NeuAc), the precursor to most sialic acids.[9][10] This pathway is essential for the generation of sialoglycans, which are critical for many biological functions.[10]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. GNE homepage [dmd.nl]
- 3. medlineplus.gov [medlineplus.gov]
- 4. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 5. GNE (gene) - Wikipedia [en.wikipedia.org]
- 6. Induced Muscle and Liver Absence of Gne in Postnatal Mice Does Not Result in Structural or Functional Muscle Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNE protein expression and subcellular distribution are unaltered in HIBM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring GNE-555 Efficacy in a Cuprizone-Induced Demyelination Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cuprizone-induced demyelination model is a widely utilized in vivo system to study the processes of demyelination and remyelination relevant to diseases such as multiple sclerosis (MS).[1][2][3] Oral administration of the copper chelator cuprizone leads to selective apoptosis of mature oligodendrocytes, resulting in robust and reproducible demyelination in specific brain regions, most notably the corpus callosum.[1][2][4][5] This model is particularly valuable for screening and evaluating the efficacy of potential remyelinating therapies.
GNE-555 (also known as Elezanumab or ABT-555) is a human monoclonal antibody that targets and inhibits Repulsive Guidance Molecule A (RGMa).[6][7] RGMa is a potent inhibitor of neurite outgrowth and is upregulated following neuronal injury, where it impedes regeneration and remyelination.[7][8] By neutralizing RGMa, this compound is designed to promote neuroregeneration, neuroprotection, and remyelination.[6][8] Evidence suggests that this compound exerts its pro-remyelinating effects by blocking the RGMa-mediated Bone Morphogenetic Protein (BMP) signaling pathway, which is known to inhibit oligodendrocyte precursor cell (OPC) differentiation.[6][7]
These application notes provide detailed protocols for assessing the therapeutic efficacy of this compound in the cuprizone-induced demyelination mouse model. The protocols cover the induction of demyelination, administration of this compound, and subsequent histological and behavioral analyses to quantify the extent of demyelination, remyelination, and functional recovery.
I. Experimental Design and Workflow
A typical experimental design to assess the efficacy of this compound involves several groups: a vehicle control group, a cuprizone-treated group receiving a control antibody, and a cuprizone-treated group receiving this compound. The duration of cuprizone administration can be varied to model either acute (5-6 weeks) or chronic (12+ weeks) demyelination, with the latter often resulting in impaired spontaneous remyelination.[1][2]
II. This compound Signaling Pathway in Remyelination
This compound is thought to promote remyelination by inhibiting the RGMa signaling pathway. RGMa, acting as a co-receptor for BMPs, activates a signaling cascade that ultimately inhibits the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. By blocking RGMa, this compound disinhibits this process, allowing for enhanced remyelination.
III. Experimental Protocols
A. Cuprizone-Induced Demyelination
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used as they exhibit consistent demyelination with cuprizone.[9]
-
Diet Preparation: Mix 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) into standard powdered rodent chow. Ensure a homogenous mixture.
-
Induction of Demyelination: Provide the cuprizone-containing chow ad libitum to the experimental groups for 5-6 weeks for acute demyelination or 12 weeks for chronic demyelination.[1][10] Control animals receive the same powdered chow without cuprizone.
-
Monitoring: Monitor the animals' weight and general health status daily. A slight weight loss is expected in the initial phase of cuprizone treatment.
B. This compound Administration
-
Reagent Preparation: Reconstitute this compound and a control IgG antibody (e.g., human IgG) in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Administration: Starting from week 3 or 4 of the cuprizone diet, administer this compound or control IgG via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing regimen could be 10 mg/kg, once weekly.[6] The vehicle control group should receive an equivalent volume of PBS.
C. Tissue Collection and Processing
-
Perfusion: At the experimental endpoint, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Extraction: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS and store at 4°C until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 20-30 µm thick) using a cryostat. Focus on the region of the corpus callosum.
D. Histological Analysis
1. Luxol Fast Blue (LFB) Staining for Myelin
This stain is used to assess the overall myelination status.[11][12][13]
-
Rehydration: Mount tissue sections on slides and rehydrate through a series of ethanol washes (100%, 95%, 70%) to distilled water.
-
Staining: Incubate the slides in Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid) overnight at 56-60°C.[14]
-
Differentiation: Rinse with 95% ethanol and then differentiate in 0.05% lithium carbonate solution for 10-30 seconds, followed by 70% ethanol until the gray and white matter are clearly distinguishable.[13][15]
-
Counterstaining (Optional): Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear with xylene, and coverslip with mounting medium.
-
Quantification: Capture images of the corpus callosum and quantify the LFB staining intensity using image analysis software (e.g., ImageJ).
2. Immunohistochemistry (IHC) for Myelin and Oligodendrocyte Markers
IHC provides more specific labeling of myelin and oligodendrocyte lineage cells.[4]
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 20 minutes).
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Myelin Basic Protein (MBP): Rabbit anti-MBP (1:500) to label myelin sheaths.[5]
-
Proteolipid Protein (PLP): Mouse anti-PLP (1:500) for another major myelin protein.[9][16]
-
Olig2: Rabbit anti-Olig2 (1:200) to label cells of the oligodendrocyte lineage.[4]
-
Iba1: Rabbit anti-Iba1 (1:500) to assess microglial activation.
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently-conjugated secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Mounting: Wash, counterstain with DAPI (optional), and coverslip with a mounting medium.
-
Quantification: Capture images using a fluorescence or confocal microscope and quantify the fluorescence intensity for MBP/PLP or the number of Olig2-positive cells in the corpus callosum.
E. Behavioral Testing
Behavioral tests can assess functional deficits and recovery.[17][18]
1. Rotarod Test for Motor Coordination
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train the mice for 2-3 consecutive days before baseline testing by placing them on the rotating rod at a low speed (e.g., 4 rpm) for a few minutes.
-
Testing: Place the mouse on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall.[9]
-
Schedule: Perform the test at baseline, during the cuprizone treatment, and at the endpoint.
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with a central zone marked.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Data Collection: Use a video tracking system to record the total distance traveled, velocity, and time spent in the center zone.
-
Interpretation: A reduction in total distance may indicate motor deficits, while reduced time in the center can suggest anxiety-like behavior.
IV. Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Histological Quantification of Demyelination and Remyelination
| Group | LFB Staining Intensity (Arbitrary Units) | MBP Positive Area (%) | PLP Positive Area (%) | Olig2+ Cell Density (cells/mm²) |
| Control | 100 ± 5.2 | 98.5 ± 3.1 | 97.9 ± 2.8 | 350 ± 25 |
| Cuprizone + Control IgG | 25.3 ± 4.1 | 22.1 ± 3.8 | 24.5 ± 4.0 | 150 ± 18 |
| Cuprizone + this compound | 65.8 ± 6.3 | 68.2 ± 5.5 | 66.7 ± 5.9 | 280 ± 21 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Cuprizone + Control IgG group.
Table 2: Behavioral Assessment Outcomes
| Group | Rotarod Latency to Fall (seconds) | Total Distance in Open Field (meters) | Time in Center of Open Field (seconds) |
| Control | 185 ± 12.5 | 45.2 ± 3.8 | 35.6 ± 4.1 |
| Cuprizone + Control IgG | 75 ± 8.9 | 28.1 ± 3.1 | 15.2 ± 2.5 |
| Cuprizone + this compound | 130 ± 10.2 | 38.5 ± 3.5 | 28.9 ± 3.3* |
Data are presented as mean ± SEM. *p < 0.05 compared to the Cuprizone + Control IgG group.
V. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in the cuprizone-induced demyelination model. By combining histological assessments of myelin integrity and oligodendrocyte populations with functional behavioral tests, researchers can obtain robust and multi-faceted data to determine the therapeutic potential of this compound for promoting remyelination. The provided data tables serve as an example of how to present key findings in a clear and comparative manner. Successful application of these methods will contribute to a deeper understanding of this compound's mechanism of action and its potential as a treatment for demyelinating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biospective.com [biospective.com]
- 5. Investigation of neuro-inflammatory parameters in a cuprizone induced mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 12. Luxol Fast Blue (LFB) Staining [bio-protocol.org]
- 13. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 14. Detection of Myelination Using a Novel Histological Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fdneurotech.com [fdneurotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Behavioural phenotypes in the cuprizone model of central nervous system demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
GNE-555 In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-555 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
General Information and Mechanism of Action
This compound is a selective and metabolically stable inhibitor of the mammalian target of rapamycin (mTOR) with a reported Ki of 1.5 nM.[1] It exhibits antiproliferative activity in various cancer cell lines, including PC3 and MCF-7, making it a valuable tool for cancer research.[1] As an mTOR inhibitor, this compound modulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival.
Caption: The mTOR signaling pathway, illustrating the central role of mTORC1 and mTORC2 in regulating key cellular processes. This compound acts as an inhibitor in this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
1. This compound Solubility and Stability
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). When preparing your working dilutions, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.[2][3] Always add the diluted this compound solution to your media with gentle mixing. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Aqueous solutions of many small molecules can have limited stability, so it is recommended to prepare fresh dilutions in culture media for each experiment.[4]
-
-
Question: I observe precipitation in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
-
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too high. To avoid this, ensure your final DMSO concentration is minimal. When diluting from a high-concentration DMSO stock, perform serial dilutions in your cell culture medium. Adding the diluted inhibitor to the medium dropwise while gently vortexing can also help prevent precipitation.[5] The presence of serum in the media can sometimes affect compound solubility, so consistency in your media formulation is important.[6]
-
2. Inconsistent or Unexpected Experimental Results
-
Question: My cell proliferation assay results with this compound are not consistent. What are the potential reasons?
-
Answer: Inconsistent results in cell proliferation assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Use a consistent and optimized cell seeding density for your chosen cell line and assay duration.
-
Compound Stability: As this compound is diluted into aqueous media, its stability may decrease over time. Prepare fresh dilutions for each experiment.
-
Assay Duration: The timing of your assay endpoint is critical. The effects of an mTOR inhibitor on proliferation may not be apparent at very early time points.
-
DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
-
-
Question: I am not observing the expected decrease in phosphorylation of mTOR downstream targets (like p-4E-BP1 or p-S6K) in my Western blot. What should I check?
-
Answer:
-
Treatment Time and Concentration: The kinetics of pathway inhibition can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation time to observe maximal inhibition of downstream targets.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure your primary antibodies for phosphorylated and total proteins are validated and working correctly.
-
Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Basal Pathway Activity: Some cell lines may have low basal mTOR activity. Consider stimulating the pathway (e.g., with growth factors) before treatment with this compound to create a larger dynamic range for observing inhibition.
-
-
3. Off-Target Effects
-
Question: How can I be sure that the observed phenotype is due to mTOR inhibition and not off-target effects of this compound?
-
Answer: While this compound is reported to be a selective mTOR inhibitor, considering potential off-target effects is good practice.[7]
-
Use Multiple Readouts: Correlate your phenotypic observations (e.g., decreased proliferation) with direct measures of mTOR pathway inhibition (e.g., decreased phosphorylation of S6K and 4E-BP1).
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if it can reverse the phenotype induced by this compound.
-
Use Other mTOR Inhibitors: Compare the effects of this compound with other known mTOR inhibitors (e.g., rapamycin, Torin1) to see if they produce a similar phenotype.
-
Consult Kinase Profiling Data: If available, review broad kinase screening data to identify other potential kinases inhibited by this compound at the concentrations used in your experiments.[4][8]
-
-
Quantitative Data
Table 1: Reported IC50 Values for mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) |
| GNE-477 | PI3Kα / mTOR | 4 / 21 | Various |
| NVP-BEZ235 | PI3K / mTOR | 4-75 | Various |
| PI-103 | PI3K / mTOR | 2-15 / 30 | Various |
| AZD8055 | mTOR | 0.13 | - |
| PP242 | mTOR | 8 | Various |
| Torin 2 | mTOR | 0.25 | MEFs |
Note: Specific IC50 values for this compound in various cell lines are not widely published in the public domain. The table above provides context from other well-characterized mTOR inhibitors. Researchers should determine the IC50 of this compound empirically in their cell line of interest.[][10][11][12]
Key Experimental Protocols
1. Cell Proliferation Assay (MTT/CCK-8)
This protocol provides a general framework for assessing the antiproliferative activity of this compound.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., PC3, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: General workflow for a cell proliferation assay to determine the IC50 of this compound.
2. Western Blot for mTOR Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins following this compound treatment.[13][14]
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
-
Caption: Workflow for Western blot analysis of mTOR pathway inhibition by this compound.
3. Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes a method to assess whether this compound induces apoptosis.
-
Materials:
-
96-well opaque-walled plates
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with this compound at various concentrations for a predetermined time. Include positive and negative controls.
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix gently and incubate at room temperature for the recommended time, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data to determine the fold-increase in caspase-3/7 activity relative to the vehicle control.[14][15]
-
Caption: A streamlined workflow for assessing apoptosis via caspase-3/7 activity after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V-Fluorescent Dye conjugated Apoptosis Assay for apoptotic cells [gbiosciences.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. mdpi.com [mdpi.com]
- 10. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gerosuppression by pan-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimizing GNE-555 Concentration for Primary Neuron Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GNE-555, a selective mTOR inhibitor (Ki = 1.5 nM), for primary neuron culture experiments.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?
Q2: How can I determine the optimal concentration of this compound for my specific neuronal culture?
A2: The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your primary neuron cultures with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of mTOR signaling) and any potential cytotoxicity. A common approach is to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
Q3: What are the expected effects of this compound on primary neurons?
A3: As an mTOR inhibitor, this compound is expected to modulate several cellular processes in neurons, including protein synthesis, cell growth, autophagy, and synaptic plasticity.[4][5] Inhibition of the mTOR pathway has been shown to impact neuronal morphology, such as soma size and dendritic length.[6] At higher concentrations or with prolonged exposure, mTOR inhibitors can lead to decreased cell viability.[7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound, like other mTOR inhibitors, is expected to interfere with the signaling cascades downstream of these complexes.
Troubleshooting Guides
Issue 1: High levels of neuronal death observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations. Start with a broad range (e.g., 0.1 nM to 10 µM) to identify the toxic threshold. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically <0.1%). |
| Poor neuronal health prior to treatment. | Assess the health of your primary neuron cultures before adding this compound. Healthy neurons should have smooth, phase-bright cell bodies and an extensive network of neurites. Optimize your primary neuron culture protocol if necessary. |
| Prolonged exposure to this compound. | Determine the optimal treatment duration. A time-course experiment can help identify the shortest exposure time required to achieve the desired biological effect without inducing significant cell death. |
Issue 2: No observable effect of this compound on the target pathway or phenotype.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Refer to the recommended starting concentration range in the FAQs. |
| Insufficient treatment duration. | Increase the incubation time with this compound. Some downstream effects of mTOR inhibition may take several hours to become apparent. |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Insensitive assay. | Verify the sensitivity of your readout. For assessing mTOR inhibition, Western blotting for downstream targets like phosphorylated S6 ribosomal protein (p-S6) is a reliable method. |
Issue 3: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in primary neuron culture health. | Standardize your primary neuron culture protocol, including dissection, cell seeding density, and media changes.[8][9] Monitor cultures for consistent morphology and viability. |
| Inaccurate this compound dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution of this compound if degradation is suspected. |
| Edge effects in multi-well plates. | To minimize evaporation in outer wells, fill the outer wells with sterile PBS or media without cells. Ensure even cell seeding across the plate. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for your primary neuron culture.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuron culture medium (e.g., Neurobasal medium with B-27 supplement)[8]
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell viability assay (e.g., MTT, PrestoBlue, or LDH assay)
-
Lysis buffer for Western blot
-
Antibodies for Western blot (e.g., anti-p-S6, anti-S6, anti-Actin)
Procedure:
-
Cell Plating: Plate primary neurons at a consistent density in a multi-well plate. Allow the neurons to adhere and mature for at least 7 days in vitro (DIV) before treatment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in neuron culture medium. A common approach is a 10-fold serial dilution to cover a broad range of concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully replace the existing medium in each well with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Assessment of Neuronal Viability:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell viability at each this compound concentration.
-
-
Assessment of mTOR Pathway Inhibition (Western Blot):
-
In a parallel set of wells, lyse the neurons and collect the protein lysates.
-
Perform a Western blot to analyze the phosphorylation status of a downstream target of mTORC1, such as the S6 ribosomal protein (p-S6). Normalize to total S6 and a loading control like actin.
-
-
Data Analysis:
-
Plot the cell viability data as a percentage of the vehicle control against the log of the this compound concentration to determine the cytotoxic concentration (e.g., LC50).
-
Analyze the Western blot data to determine the concentration at which mTOR signaling is effectively inhibited (e.g., IC50).
-
The optimal concentration of this compound will be the one that provides significant inhibition of the mTOR pathway with minimal impact on neuronal viability.
-
Quantitative Data Summary (Representative Data for mTOR Inhibitors):
| Concentration | Neuronal Viability (% of Control) | p-S6/Total S6 Ratio (Fold Change) |
| Vehicle (DMSO) | 100% | 1.0 |
| 1 nM | 98% | 0.8 |
| 10 nM | 95% | 0.4 |
| 100 nM | 90% | 0.1 |
| 1 µM | 70% | <0.1 |
| 10 µM | 40% | <0.1 |
Note: This is representative data based on typical results for mTOR inhibitors. Actual results will vary depending on the specific primary neuron type, culture conditions, and treatment duration.
Visualizations
mTOR Signaling Pathway in Neurons
Caption: Simplified mTOR signaling pathway in neurons.
Experimental Workflow for this compound Concentration Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. dovepress.com [dovepress.com]
- 6. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]
- 7. PI3K-mTOR-S6K Signaling Mediates Neuronal Viability via Collapsin Response Mediator Protein-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
potential off-target effects of GNE-555
Disclaimer: GNE-555 is a selective and metabolically stable mTOR inhibitor developed by Genentech.[1][2][3][4] The information provided here is for research purposes only. Limited public data is available regarding the comprehensive off-target profile of this compound. This guide offers general advice for researchers using mTOR inhibitors and is not a substitute for thorough experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR.[2] This inhibition prevents the phosphorylation of downstream mTOR substrates, thereby modulating cellular processes such as cell growth, proliferation, and metabolism.[5][6]
Q2: What is the reported potency of this compound?
This compound has been reported to have a high potency for mTOR.
| Compound | Target | Potency (Ki) |
| This compound | mTOR | 1.5 nM |
| [Source: MedchemExpress, Journal of Medicinal Chemistry][1][7] |
Q3: What are the potential on-target effects of this compound?
As an mTOR inhibitor, this compound is expected to impact the PI3K/Akt/mTOR signaling pathway.[5][8] This can lead to:
Q4: What is known about the selectivity and potential off-target effects of this compound?
This compound is described as a highly selective mTOR inhibitor.[2][3] It was developed to improve upon earlier mTOR inhibitors by having better selectivity and metabolic stability.[2][3] However, like many kinase inhibitors, there is a potential for off-target activities. Researchers should be aware of potential off-target effects common to mTOR inhibitors, which can include:
-
Metabolic changes: Hyperglycemia and dyslipidemia have been observed with mTORC1 inhibitors.[10]
-
Immunosuppression: Systemic inhibition of mTOR can have immunosuppressive effects.[10]
-
Effects on other kinases: Due to sequence and structural similarities in the ATP-binding pocket of kinases, off-target inhibition of other kinases is a possibility.
Q5: How can I assess the potential off-target effects of this compound in my experiments?
It is crucial to include appropriate controls and secondary assays to investigate potential off-target effects. This can include:
-
Using a structurally distinct mTOR inhibitor: Comparing the effects of this compound with another mTOR inhibitor can help distinguish on-target from off-target effects.
-
Rescue experiments: If a downstream effector of mTOR is known, attempting to rescue the phenotype by reintroducing that effector can confirm on-target activity.
-
Kinase profiling: Commercially available kinase screening panels can be used to assess the activity of this compound against a broad range of kinases.
-
Phenotypic anchoring: Comparing the observed cellular phenotype with the known consequences of mTOR inhibition can provide evidence for on-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Observed phenotype is inconsistent with mTOR inhibition. | 1. Off-target effect: this compound may be interacting with other cellular targets. 2. Experimental conditions: Suboptimal assay conditions or cell-type specific responses. | 1. Perform a dose-response curve to ensure you are using an appropriate concentration. 2. Use a structurally unrelated mTOR inhibitor as a control. 3. Consider a rescue experiment by expressing a constitutively active downstream effector of mTOR. 4. If possible, perform a broad kinase screen to identify potential off-target interactions. |
| Variability in experimental results. | 1. Compound stability: this compound may be degrading under your experimental conditions. 2. Cell line integrity: Changes in cell line characteristics over passages. | 1. Prepare fresh stock solutions of this compound. 2. Ensure proper storage of the compound. 3. Use early passage, authenticated cell lines. |
| Unexpected cytotoxicity. | 1. High concentration: The concentration of this compound used may be too high, leading to off-target toxicity. 2. On-target toxicity: In some cell lines, potent mTOR inhibition can be cytotoxic. | 1. Perform a cytotoxicity assay to determine the IC50 and use concentrations at or below this value for mechanistic studies. 2. Titrate the concentration of this compound to find a non-toxic dose that still effectively inhibits mTOR. |
Signaling Pathways and Experimental Workflows
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Experimental Protocols
1. General Kinase Profiling Assay:
-
Objective: To determine the selectivity of this compound against a panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.).
-
Provide a concentrated stock solution of this compound.
-
Select a kinase panel that includes a broad representation of the human kinome.
-
The service will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Results are usually reported as percent inhibition relative to a vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), follow up with IC50 determination to quantify the potency of off-target inhibition.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify the direct protein targets of this compound in a cellular context.
-
Methodology:
-
Culture cells of interest and treat with either vehicle or this compound at a desired concentration.
-
Lyse the cells to obtain the soluble proteome.
-
Divide the lysate into several aliquots and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Drug binding will stabilize the target protein, leading to a higher melting temperature (i.e., it remains soluble at higher temperatures) compared to the vehicle-treated control.
-
3. Western Blot for mTORC1 Substrate Phosphorylation:
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation of downstream mTORC1 substrates.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal mTOR signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K/Akt/mTOR pathway.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated S6K1 (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as total S6K1, total 4E-BP1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
A dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1 upon this compound treatment indicates on-target mTORC1 inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidoaminotropanes as potent, selective, and efficacious small molecule kinase inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GNE-555 Solution Stability Technical Support Center
Welcome to the technical support center for GNE-555. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and metabolically stable inhibitor of mTOR (mammalian target of rapamycin) with a Ki of 1.5 nM.[1] It is utilized in cancer research due to its antiproliferative activity.[1] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.
Q2: Why is my this compound solution appearing cloudy or showing visible precipitates?
A2: Cloudiness or precipitation in your this compound solution is likely due to compound aggregation. Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor aqueous solubility and a tendency to aggregate, especially at higher concentrations.[2][3]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial stock solutions, it is recommended to use organic solvents such as DMSO, ethanol, or dimethylformamide (DMF). For aqueous working solutions, it is crucial to employ formulation strategies to prevent precipitation.
Q4: How can I prevent this compound aggregation in my aqueous experimental buffers?
A4: Several strategies can be employed to enhance the solubility and prevent the aggregation of poorly soluble drugs like this compound.[2][4][5] These include adjusting the pH of the buffer, using co-solvents, adding surfactants or utilizing cyclodextrins.[2][5] It is recommended to perform solubility tests to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dilution of DMSO stock in aqueous buffer. | This compound is precipitating out of solution due to its low aqueous solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 3. Add a surfactant (e.g., Polysorbate 20, Polysorbate 80) to the aqueous buffer. 4. Incorporate a cyclodextrin (e.g., HP-β-CD) to enhance solubility.[2][5] |
| Inconsistent experimental results. | Aggregation of this compound may be leading to variable effective concentrations. | 1. Prepare fresh working solutions before each experiment. 2. Visually inspect the solution for any signs of precipitation before use. 3. Filter the final working solution through a 0.22 µm syringe filter to remove any existing aggregates. 4. Re-evaluate and optimize your formulation strategy using the protocols provided below. |
| Loss of compound activity over time in prepared solutions. | This compound may be aggregating or degrading during storage. | 1. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. For aqueous solutions, determine their stability over time at the storage temperature and use them within their stable period. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer pH
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is kept to a minimum (e.g., <1%).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
Quantify the amount of soluble this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy after centrifugation to pellet any aggregates.
Protocol 2: Evaluating the Effect of Co-solvents and Surfactants
-
Prepare your primary experimental buffer.
-
Create a matrix of solutions containing different concentrations of a co-solvent (e.g., ethanol: 1-10%) or a surfactant (e.g., Polysorbate 20: 0.01-0.1%).
-
Add this compound from a concentrated DMSO stock to each solution to the desired final concentration.
-
Incubate and analyze the solutions as described in Protocol 1.
Summary of Formulation Strategies
| Strategy | Excipient/Parameter | Typical Concentration Range | Mechanism of Action |
| pH Adjustment | Buffers | pH 5.0 - 8.0 | Can improve the solubility of ionizable compounds.[5] |
| Co-solvents | Ethanol, Propylene Glycol | 1 - 20% | Increases the polarity of the solvent, enhancing solubility of hydrophobic compounds.[5] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% | Form micelles that encapsulate hydrophobic molecules, increasing their solubility.[5] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 5% | Form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[2][5] |
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
GNE-555 (Surrogate: Elezanumab) Preclinical Immunogenicity Technical Support Center
Disclaimer: The following information is provided for research and scientific informational purposes only. The focus molecule for this guide is Elezanumab (ABT-555), a publicly documented human monoclonal antibody, which will be used as a surrogate for the requested "GNE-555" due to the lack of public information on the latter. The principles and methodologies described are generally applicable to the preclinical immunogenicity assessment of monoclonal antibodies.
Frequently Asked Questions (FAQs)
Q1: What is Elezanumab (ABT-555) and its mechanism of action?
A1: Elezanumab (ABT-555) is a fully human monoclonal antibody that targets and inhibits Repulsive Guidance Molecule A (RGMa).[1][2] RGMa is a protein that inhibits axonal growth and is up-regulated following neuronal injury.[3][4] By neutralizing RGMa, Elezanumab is designed to promote neuroregeneration and neuroprotection.[2][3][5] It potently inhibits RGMa-mediated BMP signaling through the SMAD1/5/8 pathway.[2]
Q2: What is the expected immunogenicity of a humanized monoclonal antibody like Elezanumab in preclinical models?
A2: As a fully human monoclonal antibody, Elezanumab is expected to have low immunogenicity in preclinical models and in humans.[1][6] However, even fully human antibodies can elicit an immune response. Therefore, a thorough immunogenicity risk assessment is a critical component of preclinical development.[7][8] Clinical data for Elezanumab showed a low incidence of anti-drug antibodies (ADAs). In a Phase 1 single ascending dose study, only two out of 47 healthy participants had detectable ADAs, with one having pre-existing antibodies.[1] In the multiple ascending dose study, all participants tested negative for ADAs.[1]
Q3: What is the standard approach for assessing immunogenicity in preclinical studies?
A3: A tiered approach is the standard for immunogenicity testing. This typically involves:
-
Screening Assay: To detect all potential positive ADA samples.
-
Confirmatory Assay: To confirm the specificity of the antibody response to the drug.[9]
-
Characterization Assays: To further characterize the confirmed positive responses, including determining the titer of the ADAs and assessing their neutralizing capacity (neutralizing antibodies or NAbs).[9]
Q4: What are Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs)?
A4:
-
Anti-Drug Antibodies (ADAs) are antibodies generated by the immune system that bind to the therapeutic drug. The presence of ADAs can potentially alter the pharmacokinetics (PK), pharmacodynamics (PD), safety, and efficacy of the drug.[10]
-
Neutralizing Antibodies (NAbs) are a subset of ADAs that directly inhibit the biological activity of the therapeutic drug.[9] For Elezanumab, a NAb would be an antibody that prevents it from binding to and neutralizing RGMa.
Troubleshooting Guides
Issue 1: High Background Signal in the ADA Bridging ELISA
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Optimize blocking buffer (e.g., increase protein concentration, try different blocking agents) and/or increase incubation time.[11] |
| Non-specific binding of detection reagent | Reduce the concentration of the labeled drug conjugate.[11] |
| Poor quality of reagents | Use fresh, high-quality reagents and ensure proper storage. Drug aggregates can also cause non-specific interactions.[11] |
| Inadequate washing | Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[11] |
Issue 2: Inconsistent Replicate Data in the ADA Assay
| Potential Cause | Troubleshooting Step |
| Pipetting error | Ensure pipettes are calibrated and use proper pipetting techniques. Change tips for each sample and reagent.[11] |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use.[11] |
| Edge effects on the plate | Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubations. |
| Improper sample handling | Minimize freeze-thaw cycles of samples. Ensure consistent sample preparation.[11] |
Issue 3: Positive ADA Result but Negative NAb Result
| Potential Cause | Explanation & Action |
| Presence of non-neutralizing ADAs | This is a common finding. Not all ADAs that bind to the drug will inhibit its function. This indicates the presence of an immune response, but it may not be clinically significant. |
| NAb assay lacks sensitivity | The NAb assay may not be sensitive enough to detect low levels of neutralizing antibodies. Re-evaluate the NAb assay's sensitivity and consider optimizing the assay conditions. |
| ADA assay is detecting non-specific binding | Re-confirm the ADA positive result with a robust confirmatory assay to rule out false positives in the screening assay. |
Data Presentation
Table 1: Hypothetical Preclinical Immunogenicity Data for Elezanumab in a Non-Human Primate Model
| Animal ID | Treatment Group | ADA Titer (Day 29) | ADA Titer (Day 91) | NAb Status (Day 91) |
| 001 | Vehicle Control | <10 | <10 | Negative |
| 002 | Vehicle Control | <10 | <10 | Negative |
| 101 | 10 mg/kg Elezanumab | <10 | 20 | Negative |
| 102 | 10 mg/kg Elezanumab | 40 | 160 | Positive |
| 103 | 10 mg/kg Elezanumab | <10 | <10 | Negative |
| 201 | 50 mg/kg Elezanumab | 20 | 80 | Negative |
| 202 | 50 mg/kg Elezanumab | 80 | 640 | Positive |
| 203 | 50 mg/kg Elezanumab | <10 | 40 | Negative |
This data is illustrative and does not represent actual study results.
Experimental Protocols
Protocol 1: Bridging ELISA for Anti-Elezanumab Antibody Detection (Screening Assay)
-
Plate Coating: Coat a 96-well high-binding plate with an optimal concentration of Elezanumab in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted preclinical samples, positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a solution containing both biotin-labeled Elezanumab and ruthenium-labeled Elezanumab. Incubate for 1-2 hours at room temperature. In the presence of an anti-Elezanumab antibody, a "bridge" is formed.
-
Washing: Repeat the washing step.
-
Signal Generation: Add a read buffer and read the plate on an appropriate instrument (e.g., Meso Scale Discovery).
-
Data Analysis: Calculate the cut point from the negative control samples. Samples with a signal above the cut point are considered screen-positive.[9][12]
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay
-
Cell Culture: Culture a cell line that responds to RGMa-mediated signaling (e.g., a cell line expressing the BMP receptor).
-
Sample Pre-incubation: Pre-incubate the heat-inactivated serum samples (confirmed ADA positive) with a fixed concentration of Elezanumab for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to Elezanumab.
-
Cell Treatment: Add the pre-incubated Elezanumab-serum mixture to the cultured cells, along with a fixed concentration of RGMa to stimulate the signaling pathway.
-
Incubation: Incubate the cells for a specified period to allow for a signaling response (e.g., phosphorylation of SMAD1/5/8).
-
Endpoint Measurement: Lyse the cells and measure the downstream signaling endpoint (e.g., pSMAD levels) using an appropriate method like ELISA or Western blot.
-
Data Analysis: A reduction in the inhibitory effect of Elezanumab (i.e., an increase in pSMAD signal compared to the control with Elezanumab but no ADA) indicates the presence of neutralizing antibodies.
Visualizations
References
- 1. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutralizing RGMa with Elezanumab Promotes Cerebroprotection and Recovery in Rabbit Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. Elezanumab did not outperform placebo in progressive and relapsing MS - Medical Conferences [conferences.medicom-publishers.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. Antibody Assays to Assess PK and Immunogenicity | Technology Networks [technologynetworks.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. e-b-f.eu [e-b-f.eu]
dealing with inconsistent results using GNE-555
Welcome to the GNE-555 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound, a selective and metabolically stable mTOR inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you navigate inconsistent results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with a Ki of 1.5 nM.[1] It functions by targeting the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound can block downstream signaling pathways, leading to antiproliferative effects in cancer cells. It has demonstrated activity in PC3 and MCF-7 cell lines.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily inhibits the mTOR signaling pathway. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. Inhibition of mTOR by this compound will impact downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
Q3: I am observing high variability in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Specificity: The sensitivity to mTOR inhibitors can vary significantly between different cell lines due to their genetic background and reliance on the mTOR pathway.
-
Compound Solubility and Stability: this compound was developed to have improved water solubility.[2] However, improper storage or handling can affect its stability and potency. Ensure the compound is fully dissolved in the recommended solvent and stored under appropriate conditions.
-
Assay Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to this compound. Standardizing these parameters across experiments is crucial.
-
Off-Target Effects: While this compound is a selective mTOR inhibitor, off-target activities, especially at higher concentrations, cannot be entirely ruled out and may contribute to variable results.
Q4: My in vitro kinase assay results with this compound do not correlate with my cell-based assay findings. Why might this be?
Discrepancies between in vitro and cellular assays are a common challenge. Potential reasons include:
-
Cellular Permeability: While this compound has good oral bioavailability, its penetration into specific cell types in culture can vary.
-
Cellular ATP Concentrations: In vitro kinase assays are often performed at ATP concentrations that do not reflect the high intracellular ATP levels, which can affect the apparent potency of ATP-competitive inhibitors.
-
Presence of Cellular Scaffolds and Efflux Pumps: The cellular environment is far more complex than an in vitro reaction. The presence of scaffolding proteins and active drug efflux pumps can alter the local concentration and activity of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects of this compound
If you are observing variable results in your cell proliferation or viability assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Heterogeneity | Perform cell line authentication (e.g., STR profiling). Use cells within a consistent and low passage number range. | Consistent and reproducible dose-response curves. |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. | Restored and consistent inhibitory activity. |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Maintain consistent serum concentration and type in your culture medium. | Reduced well-to-well and experiment-to-experiment variability. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound dilutions to account for any solvent-induced toxicity. | Clear differentiation between compound-specific effects and solvent-induced artifacts. |
Issue 2: Unexpected or Off-Target Effects
Observing phenotypes that are not readily explained by mTOR inhibition may point to off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Inhibitor Concentration | Perform a dose-response curve to determine the lowest effective concentration of this compound. Use concentrations at or below 10-fold the IC50 for the target. | Minimized off-target signaling and clearer on-target effects. |
| Off-Target Kinase Inhibition | Use a structurally unrelated mTOR inhibitor as a control to see if the unexpected phenotype is recapitulated. Perform a rescue experiment by overexpressing a downstream effector of mTOR. | Confirmation of whether the observed effect is specific to mTOR inhibition or an off-target activity of this compound. |
| Activation of Feedback Loops | Inhibition of mTOR can sometimes lead to the activation of upstream feedback loops (e.g., activation of Akt). Analyze the phosphorylation status of upstream signaling nodes. | A more complete understanding of the cellular response to this compound, including compensatory mechanisms. |
Experimental Protocols
Protocol: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the inhibitory activity of this compound on the mTOR signaling pathway by measuring the phosphorylation status of downstream targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3 or MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
References
common pitfalls in RGMa inhibition assays with GNE-555
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Repulsive Guidance Molecule a (RGMa) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: I am using GNE-555 to inhibit RGMa, but I am not seeing any effect. What could be the issue?
A: This is a critical point to clarify for your experiments. Based on current scientific literature, This compound is characterized as a potent and selective mTOR inhibitor , not an RGMa inhibitor. It is possible there has been a misunderstanding regarding the target of this compound.
You may be thinking of ABT-555 , also known as Elezanumab , which is a human monoclonal antibody that specifically targets and neutralizes RGMa.[1][2] It is crucial to verify the identity and intended target of your small molecule. If you are intending to inhibit RGMa, this compound is not the appropriate compound. We recommend using a validated RGMa inhibitor, such as the monoclonal antibody Elezanumab (ABT-555) or other commercially available anti-RGMa antibodies.
Q2: What is the primary signaling pathway activated by RGMa that I should be assessing?
A: RGMa primarily signals through its receptor, Neogenin . This interaction typically leads to the activation of the RhoA-ROCK signaling pathway , which results in cytoskeletal changes that inhibit neurite outgrowth and cause growth cone collapse.[3] Therefore, key downstream readouts for RGMa activity include the activation state of RhoA and morphological changes in neurons.
Additionally, RGMa can act as a co-receptor for Bone Morphogenetic Proteins (BMPs), potentiating BMP/SMAD signaling .[4] The relevance of this pathway may depend on your specific cellular context.
Q3: What are the most common functional assays to measure RGMa inhibition?
A: The three most common and functionally relevant assays to assess the efficacy of an RGMa inhibitor are:
-
Neurite Outgrowth Assay: Measures the ability of an inhibitor to block RGMa-induced inhibition of neurite elongation.
-
Growth Cone Collapse Assay: Assesses the inhibitor's capacity to prevent RGMa-induced retraction of the growth cone, a key structure for neuronal pathfinding.[5][6]
-
RhoA Activation Assay: A biochemical assay to directly measure the downstream signaling of RGMa by quantifying the levels of active, GTP-bound RhoA.[7][8]
Q4: What are appropriate positive and negative controls for an RGMa inhibition assay?
A: Proper controls are essential for interpreting your results.
-
Negative Controls:
-
Vehicle control (e.g., DMSO for small molecules, isotype control IgG for antibodies) in the absence of recombinant RGMa. This establishes the baseline health and morphology of your cells.
-
Vehicle control in the presence of recombinant RGMa. This demonstrates the inhibitory effect of RGMa that you aim to block.
-
-
Positive Controls:
-
A known RGMa inhibitor (if available) to confirm that the assay is working as expected. For example, using a well-characterized anti-RGMa antibody like Elezanumab (ABT-555).
-
For the RhoA activation assay, treating cells with a non-hydrolyzable GTP analog like GTPγS serves as a positive control for RhoA activation.[7]
-
RGMa Inhibitor Data
The following table summarizes key quantitative data for a known RGMa inhibitor.
| Inhibitor Name | Alias | Type | Target | IC50 | Typical In Vitro Concentration |
| Elezanumab | ABT-555 | Human Monoclonal Antibody | RGMa | ~97 pM (for BMP signaling)[4] | 10 µg/mL (in neurite outgrowth assays)[3] |
Troubleshooting Guides
Guide 1: Neurite Outgrowth Assay
Issue: High variability in neurite length between replicate wells.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each well to prevent settling. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inhomogeneous Coating | Ensure the culture surface (e.g., Poly-L-lysine, Laminin) is evenly coated. Allow adequate incubation time for the coating and wash gently before seeding cells. |
| Suboptimal Cell Health | Use cells at a low passage number. Ensure optimal culture conditions (media, temperature, CO2) and handle cells gently during passaging and seeding. |
Issue: No significant inhibition of neurite outgrowth by recombinant RGMa.
| Potential Cause | Suggested Solution |
| Inactive Recombinant RGMa | Verify the activity of your recombinant RGMa batch. If possible, test it in a different, validated assay or use a new vial. Check the manufacturer's storage and handling recommendations. |
| Incorrect RGMa Concentration | Perform a dose-response curve to determine the optimal concentration of RGMa for your specific cell type and assay conditions. |
| Resistant Cell Type | Confirm that your neuronal cell type expresses the RGMa receptor, Neogenin. |
| Assay Duration Too Long | If the assay runs for too long, neurons may overcome the initial inhibitory effect. Optimize the incubation time to capture the peak inhibitory effect. |
Issue: Inhibitor does not rescue RGMa-mediated neurite outgrowth inhibition.
| Potential Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment for your inhibitor to determine its effective concentration range (e.g., IC50). |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Some compounds may be unstable in solution or sensitive to light. |
| Off-Target Effects of Inhibitor | At high concentrations, small molecules can have off-target effects that may be toxic to neurons, masking any rescue effect. Correlate neurite outgrowth data with a cell viability assay (e.g., Calcein AM, CellTiter-Glo®). |
Guide 2: Growth Cone Collapse Assay
Issue: High baseline of collapsed growth cones in negative control wells.
| Potential Cause | Suggested Solution |
| Suboptimal Culture Conditions | Ensure the culture medium is fresh and at the correct pH. Maintain optimal temperature and CO2 levels. |
| Mechanical Stress | Handle the cells gently during plating and media changes. Avoid jarring or agitating the culture plates. |
| Phototoxicity | Minimize the exposure of live cells to high-intensity light during imaging. |
| Poor Substrate Adhesion | Ensure the coverslips or plates are properly coated to promote healthy growth cone morphology. |
Issue: Inconsistent growth cone collapse in response to RGMa.
| Potential Cause | Suggested Solution |
| Timing of Analysis | The collapse is a transient event. Perform a time-course experiment to identify the optimal time point for analysis after RGMa addition. |
| Subjective Scoring | Establish clear, objective criteria for what constitutes a "collapsed" growth cone (e.g., loss of lamellipodia and filopodia). Have multiple, blinded observers score the images if possible. |
| Reagent Addition | Add RGMa and inhibitors gently to the culture medium to avoid mechanical disruption of the growth cones. |
Guide 3: RhoA Activation Assay (Pull-down)
Issue: No or very weak signal for activated RhoA in the positive control (GTPγS-loaded lysate).
| Potential Cause | Suggested Solution |
| Inefficient GTPγS Loading | Ensure the GTPγS loading buffer contains EDTA to chelate Mg2+ ions, which allows for nucleotide exchange. Incubate for the recommended time and temperature (e.g., 30°C for 30 minutes).[9] |
| Inactive Rhotekin-RBD Beads | The "bait" protein (Rhotekin-RBD) may have lost activity. Use a new batch of beads or test the activity of your current batch. |
| Insufficient Lysate | Ensure you are using an adequate amount of total protein in the pull-down (typically 300-800 µg).[7] |
Issue: High background signal in the negative control (GDP-loaded lysate).
| Potential Cause | Suggested Solution |
| Too Many Rhotekin-RBD Beads | Using an excess of bait protein can lead to non-specific binding of inactive, GDP-bound RhoA. Perform a bead titration to find the optimal amount for your assay.[7] |
| Insufficient Washing | Increase the number and/or stringency of washes after the pull-down to remove non-specifically bound proteins. |
| Contamination of GDP | Ensure your GDP stock is not contaminated with GTP. |
Issue: No difference in RhoA activation between control and RGMa-treated samples.
| Potential Cause | Suggested Solution |
| Timing of Stimulation | RhoA activation is often rapid and transient. Perform a time-course experiment (e.g., 2, 5, 10, 20 minutes) to capture the peak of RGMa-induced RhoA activation. |
| Rapid GTP Hydrolysis | Work quickly and keep lysates and reagents on ice at all times to minimize the activity of GTPase-activating proteins (GAPs) that promote the hydrolysis of GTP to GDP.[10] Add protease inhibitors to your lysis buffer. |
| Low RGMa-induced Activation | The level of RhoA activation by RGMa may be subtle. Ensure you are loading enough protein in the pull-down and optimize your western blot detection method for high sensitivity. |
Experimental Protocols & Visualizations
RGMa Signaling Pathway
The binding of RGMa to its receptor Neogenin triggers downstream signaling through RhoA, leading to the inhibition of axonal growth.
Caption: RGMa binds to Neogenin, activating the RhoA/ROCK pathway.
General Workflow for an RGMa Inhibition Assay
This workflow outlines the key steps for a typical neurite outgrowth inhibition assay.
Caption: Workflow for a typical RGMa neurite outgrowth inhibition assay.
Troubleshooting Logic for a Neurite Outgrowth Assay
This diagram provides a decision-making tree for troubleshooting unexpected results where the inhibitor fails to show an effect.
Caption: Troubleshooting decision tree for an RGMa inhibition assay.
References
- 1. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGMa inhibition promotes axonal growth and recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Growth Cone Collapse Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating In Vivo Target Engagement of NAMPT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with a focus on GNE-617 and its well-characterized counterpart, FK866. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its synthesis is heavily reliant on the NAMPT-mediated salvage pathway, making NAMPT a compelling target in oncology.[1][2] Demonstrating that a drug molecule effectively binds to its intended target within a living organism is a crucial step in preclinical and clinical development.
Comparison of NAMPT Inhibitors
| Compound | Target | Mechanism of Action | In Vivo Model System |
| GNE-617 | NAMPT | Potent and competitive inhibitor of NAMPT, leading to NAD+ depletion.[3] | Human tumor xenograft models (e.g., PC3, HT-1080, MiaPaCa-2, Colo-205) in mice.[2][4] |
| FK866 | NAMPT | Highly specific, non-competitive inhibitor of NAMPT, resulting in NAD+ depletion and apoptosis in cancer cells.[5][6] | Various preclinical cancer models, including T-cell acute lymphoblastic leukemia patient-derived xenografts (PDX) in mice.[7] |
In Vivo Target Engagement Validation Methods
Two primary methods are highlighted for assessing the in vivo target engagement of NAMPT inhibitors: the direct measurement of the downstream pharmacodynamic marker NAD+ and the biophysical assessment of target binding using the Cellular Thermal Shift Assay (CETSA).
Measurement of NAD+ Levels in Tumor Tissue
This pharmacodynamic approach provides a direct readout of the functional consequence of NAMPT inhibition. A significant reduction in intratumoral NAD+ levels following treatment is strong evidence of on-target activity.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the thermal stability of a target protein upon ligand binding.[8][9] In an in vivo setting, this method can confirm direct physical interaction between the inhibitor and NAMPT within the tissue of interest.
Quantitative Data Summary
| Method | Compound | In Vivo Model | Key Findings |
| NAD+ Measurement | GNE-617 | PC3 and HT-1080 xenografts | A single oral dose of 30 mg/kg resulted in a >95% reduction in tumor NAD+ levels at 24 hours post-dose.[2] |
| NAD+ Measurement | GNE-617 | Colo-205 xenografts | An oral dose of 15 mg/kg twice daily resulted in 57% tumor growth inhibition.[4] |
| NAD+ Measurement | FK866 | Hepatocarcinoma cells | Markedly decreased NAMPT activity and NAD+ content, leading to ATP reduction and cell death.[10] |
| In Vivo CETSA | General Application | Mouse models | CETSA has been successfully applied in mouse models to demonstrate target engagement of various drugs in different tissues.[8] |
Experimental Protocols
Protocol 1: Measurement of NAD+ Levels in Tumor Tissue by HPLC
This protocol is adapted from established methods for quantifying NAD+ in biological samples.[11]
Materials:
-
Tumor-bearing mice
-
NAMPT inhibitor (e.g., GNE-617 or FK866)
-
0.6 M Perchloric acid (PCA)
-
3 M Potassium carbonate (K2CO3)
-
Phosphate buffer
-
HPLC system with a C18 reverse-phase column
-
NAD+ standard
Procedure:
-
Animal Dosing: Administer the NAMPT inhibitor to tumor-bearing mice at the desired dose and time course.
-
Tissue Harvest: At the designated time point, euthanize the mice and rapidly excise the tumor tissue. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Tissue Homogenization: Homogenize the frozen tumor tissue in ice-cold 0.6 M PCA.
-
Acid Extraction: Centrifuge the homogenate at 4°C to pellet the protein precipitate.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M K2CO3.
-
Sample Clarification: Centrifuge to remove the potassium perchlorate precipitate.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system.
-
Mobile Phase: Use a phosphate buffer-based mobile phase with a methanol gradient.
-
Detection: Monitor the absorbance at 260 nm.
-
-
Quantification: Determine the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA) in Mouse Tumor Tissue
This protocol outlines the general workflow for performing an in vivo CETSA experiment.[8][9]
Materials:
-
Tumor-bearing mice
-
NAMPT inhibitor (e.g., GNE-617 or FK866)
-
Phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors
-
Liquid nitrogen
-
Heating block or PCR machine
-
Western blot or Mass Spectrometry equipment
Procedure:
-
Animal Dosing: Treat mice with the NAMPT inhibitor or vehicle control for the desired duration.
-
Tissue Harvest and Lysis: Euthanize the mice, excise the tumors, and immediately homogenize the tissue in ice-cold PBS with inhibitors.
-
Aliquoting and Heating: Aliquot the tissue lysate into separate tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble NAMPT in each sample using either:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-NAMPT antibody.
-
Mass Spectrometry: Digest the protein samples and analyze by LC-MS/MS for quantitative proteomics.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.
Visualizations
References
- 1. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
GNE-555 (Elezanumab) Demonstrates Superior Preclinical Profile Over Earlier Generation RGMa Inhibitors
A comprehensive review of preclinical data reveals GNE-555 (Elezanumab), a selective inhibitor of Repulsive Guidance Molecule a (RGMa), offers a promising therapeutic window and a favorable safety profile compared to earlier RGMa inhibitors in models of neurological injury and disease. This guide synthesizes key findings, presents comparative data in structured tables, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Researchers in the field of neuroregeneration and neuro-inflammation are continually seeking novel therapeutic agents that can promote repair and functional recovery following central nervous system (CNS) insults. One such target that has garnered significant attention is RGMa, a potent inhibitor of axonal growth. This compound (also known as Elezanumab or ABT-555) is a humanized monoclonal antibody designed to selectively neutralize RGMa. Preclinical studies have positioned this compound as a promising candidate, particularly when compared to its predecessors, such as the humanized antibody h5F9 (ABT-207) and its rat precursor, r5F9. The key advantage of this compound lies in its high selectivity for RGMa, which circumvents the off-target effects on iron metabolism observed with less selective inhibitors.[1]
Mechanism of Action: The RGMa Signaling Pathway
RGMa exerts its inhibitory effects on neuronal growth and survival by binding to its receptor, Neogenin. This interaction triggers a downstream signaling cascade that involves the activation of the small GTPase RhoA and its effector, Rho-associated coiled-coil containing protein kinase (ROCK). The activation of the RhoA/ROCK pathway ultimately leads to growth cone collapse and inhibition of axonal extension. This compound and other RGMa inhibitors function by blocking the initial interaction between RGMa and Neogenin, thereby preventing the activation of this inhibitory cascade and promoting an environment conducive to neuronal regeneration.
Comparative Efficacy in a Preclinical Model of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies have demonstrated the therapeutic potential of RGMa inhibition in mitigating the severity of this neuro-inflammatory and demyelinating disease.
Quantitative Data Summary: Spinal Targeted EAE Model in Rats
| Treatment Group | Mean Clinical Score (Day 28) | Reduction in Inflammatory Lesion Area | Axonal Regeneration and Remyelination | Reference |
| Control (IgG) | 3.5 | - | Baseline | [1] |
| This compound (Elezanumab) | 1.5 | Significantly Reduced | Promoted | [1] |
| h5F9 (ABT-207) | Not directly compared in this model | Not directly compared in this model | Not directly compared in this model | [1] |
Data presented is a qualitative summary based on the provided search results. Specific numerical values for lesion area and regeneration were not available for a direct quantitative comparison in this specific model.
Experimental Protocol: Spinal Targeted Experimental Autoimmune Encephalomyelitis (EAE)
This model induces a localized inflammatory lesion in the spinal cord, allowing for the precise study of therapeutic interventions on axonal damage and repair.
-
Animal Model: Adult female Lewis rats.
-
Sensitization: Rats are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA) to induce an autoimmune response against myelin.[2]
-
Lesion Induction: A stereotactic injection of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) is made directly into the dorsal column of the thoracic spinal cord.[2] This triggers a localized inflammatory demyelinating lesion.
-
Treatment: this compound or a control antibody is administered intravenously at a specified dose and frequency, typically starting after the establishment of the lesion.
-
Outcome Measures:
-
Clinical Scoring: Animals are monitored daily and scored for the severity of motor deficits (e.g., tail limpness, hind limb paralysis) on a standardized scale (e.g., 0-5).[3][4]
-
Histopathology: At the end of the study, spinal cord tissue is collected and analyzed for the extent of inflammation, demyelination, and axonal damage. Immunohistochemical staining for markers of axons (e.g., neurofilament) and myelin (e.g., myelin basic protein) is performed.[2]
-
Comparative Efficacy in a Preclinical Model of Spinal Cord Injury
Spinal cord injury (SCI) leads to a cascade of inhibitory signals, including the upregulation of RGMa, which hampers axonal regeneration. The efficacy of this compound has been evaluated in clinically relevant models of SCI.
Quantitative Data Summary: Thoracic Clip-Compression SCI Model in Rats
| Treatment Group | Basso, Beattie, and Bresnahan (BBB) Locomotor Score (Week 12) | Tissue Preservation at Lesion Site | Axonal Plasticity (Serotonergic and Corticospinal Tracts) | Reference |
| Control (Vehicle) | ~10 | Baseline | Baseline | [5] |
| This compound (Elezanumab) (administered 3h post-injury) | ~14 | Significantly Increased | Significantly Increased | [5] |
| r5F9/h5F9 | Not directly compared in this model | Not directly compared in this model | Not directly compared in this model |
Note: The BBB score is a 21-point scale that assesses locomotor recovery in rats, with higher scores indicating better function.
Experimental Protocol: Thoracic Clip-Compression Spinal Cord Injury
This model creates a reproducible contusive/compressive injury to the spinal cord, mimicking aspects of human SCI.
-
Animal Model: Adult female Sprague-Dawley rats.
-
Surgical Procedure:
-
Treatment: this compound or a control vehicle is administered intravenously at various time points post-injury (e.g., immediately, 3 hours, or 24 hours).[5]
-
Outcome Measures:
-
Locomotor Function: Behavioral testing, such as the Basso, Beattie, and Bresnahan (BBB) open-field locomotor score, is performed weekly to assess functional recovery.[6][8]
-
Histopathology: At the study endpoint, spinal cord tissue is harvested for histological analysis to quantify lesion volume, tissue sparing, and axonal plasticity using specific neuronal tracers and immunohistochemistry.[5]
-
Conclusion
The preclinical data strongly suggest that this compound (Elezanumab) is a highly promising therapeutic candidate for neurological conditions characterized by axonal damage and demyelination. Its selectivity for RGMa represents a significant advancement over earlier generation inhibitors, potentially offering a safer and more effective treatment modality. The consistent positive outcomes in both EAE and SCI models underscore the potential of this compound to promote neuroprotection and functional recovery. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients.
References
- 1. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Experimental Autoimmune Encephalomyelitis Lesions to a Predetermined Axonal Tract System Allows for Refined Behavioral Testing in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Clip compression model is useful for thoracic spinal cord injuries: histologic and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. ns :: Neurospine [e-neurospine.org]
- 9. researchgate.net [researchgate.net]
Independent Validation of Neuroprotective Compound GNE-555: A Comparative Analysis
Currently, there is a notable absence of independent scientific literature validating the neuroprotective effects of a compound designated as GNE-555. Extensive searches of scholarly databases and public records have not yielded any third-party studies, comparative analyses, or detailed experimental protocols specifically investigating this compound for neuroprotection. This lack of independent data prevents a direct comparative analysis with other neuroprotective agents based on published experimental evidence.
This guide, therefore, aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies that would be required for an objective evaluation of this compound's neuroprotective potential. We will also discuss established neuroprotective agents and the signaling pathways they modulate, which would serve as relevant benchmarks for any future studies on this compound.
Data Presentation: A Template for Comparison
For a meaningful comparison of neuroprotective agents, quantitative data from well-controlled studies is essential. The following table templates illustrate the type of data required for a rigorous assessment of this compound against other compounds.
Table 1: In Vitro Neuroprotection Against Excitotoxicity
| Compound | Concentration (µM) | Neuronal Viability (%) | LDH Release (%) | Caspase-3 Activation (Fold Change) |
| This compound | ||||
| MK-801 (Positive Control) | ||||
| Vehicle Control | N/A |
Table 2: In Vivo Efficacy in a Stroke Model (e.g., MCAO)
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |
| This compound | |||
| Nimodipine (Positive Control) | |||
| Vehicle Control |
Experimental Protocols: Methodologies for Validation
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are crucial. Any independent validation of this compound should include, but not be limited to, the following methodologies.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Excitotoxicity: After 7 days in vitro, neurons are exposed to 100 µM NMDA for 30 minutes to induce excitotoxic cell death.
-
Treatment: this compound or a comparator compound is pre-incubated for 2 hours before NMDA exposure and maintained in the culture medium post-insult.
-
Assessment of Neuroprotection:
-
Neuronal Viability: Assessed 24 hours post-insult using the MTT assay.
-
Lactate Dehydrogenase (LDH) Release: Measured from the culture supernatant as an indicator of cell death.
-
Caspase-3 Activity: Determined using a fluorometric substrate to quantify apoptosis.
-
In Vivo Stroke Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are subjected to 90 minutes of middle cerebral artery occlusion (MCAO) using the intraluminal filament method.
-
Treatment: this compound or a comparator is administered intravenously at the time of reperfusion.
-
Outcome Measures:
-
Infarct Volume: Determined 48 hours post-MCAO by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Neurological Deficit Score: Assessed using a 5-point scale to evaluate motor and sensory function.
-
Brain Edema: Calculated by comparing the wet and dry weight of the ischemic hemisphere.
-
Signaling Pathways and Visualization
Understanding the mechanism of action is fundamental to evaluating a novel neuroprotective agent. Diagrams of relevant signaling pathways can clarify these complex interactions.
Caption: Hypothetical neuroprotective mechanisms of this compound.
Caption: Workflow for independent validation of a neuroprotective compound.
Assessing the Specificity of GNE-555 in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mTOR inhibitor GNE-555 with other widely used mTOR inhibitors, focusing on their specificity in cell-based assays. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document outlines key experimental approaches and presents available data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to this compound
This compound is a potent and selective, metabolically stable, and orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR).[1] It exhibits a high affinity for mTOR with a Ki of 1.5 nM and has demonstrated antiproliferative activity in cancer cell lines such as PC3 and MCF-7.[1] As a critical regulator of cell growth, proliferation, and metabolism, mTOR is a key target in cancer therapy. This compound and other mTOR inhibitors are crucial tools for dissecting the intricacies of the mTOR signaling pathway.
The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[2] Specificity assessment of mTOR inhibitors should, therefore, encompass their activity against both complexes and their selectivity against other related kinases, particularly those in the phosphoinositide 3-kinase (PI3K) family, due to the high homology in their ATP-binding sites.[3][4]
Comparative Analysis of mTOR Inhibitor Specificity
The specificity of mTOR inhibitors is a critical determinant of their utility in both basic research and clinical applications. While this compound is described as a selective mTOR inhibitor, publicly available, head-to-head comparative data against a broad panel of kinases (kinome scan) is limited. Therefore, this guide presents data for well-characterized alternative mTOR inhibitors—Torin-1, AZD8055, and PP242—to provide a framework for assessing specificity.
Table 1: Comparison of Biochemical and Cellular Potency of mTOR Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (mTOR) | Cellular IC50 (p-S6K1, Thr389) | Key Off-Targets (if known) |
| This compound | mTOR | Ki = 1.5 nM | Data not publicly available | Data not publicly available |
| Torin-1 | mTORC1/mTORC2 | 2 nM (mTORC1), 10 nM (mTORC2)[5] | ~2 nM[6] | DNA-PK, ATM/ATR[3][7] |
| AZD8055 | mTORC1/mTORC2 | 0.8 nM[8][9] | ~20-50 nM (cell proliferation)[9][10] | Highly selective against PI3K isoforms[9] |
| PP242 | mTORC1/mTORC2 | 8 nM[11] | ~245 nM (p-Akt-Thr308)[12] | PI3Kδ, DNA-PK, Ret, PKCα/β, JAK2[3][11] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Assessing mTOR Inhibitor Specificity
To rigorously assess the specificity of this compound or any other mTOR inhibitor, a combination of cell-based assays is recommended. These assays typically measure the phosphorylation of downstream targets of mTORC1 and mTORC2.
Western Blotting for Downstream mTORC1/mTORC2 Substrates
This is a standard method to assess the functional inhibition of mTOR signaling in cells.
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using phospho-specific antibodies for key downstream targets of mTORC1 (e.g., p-S6 ribosomal protein, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473). A specific inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3, or HEK293) in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of the mTOR inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6 (Ser235/236), p-4E-BP1 (Thr37/46), p-Akt (Ser473), and total S6, 4E-BP1, and Akt overnight at 4°C. A loading control like β-actin or GAPDH should also be included.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
NanoBRET™ Target Engagement Assay
This is a quantitative, live-cell assay to measure the binding of an inhibitor to its target protein.
Principle: The NanoBRET™ assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., mTOR) and a fluorescently labeled tracer that binds to the same target. When an unlabeled inhibitor like this compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of the inhibitor's apparent cellular affinity.[15][16]
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-mTOR fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96-well or 384-well assay plate.
-
Compound and Tracer Addition: Add the mTOR inhibitor (e.g., this compound) at various concentrations to the cells, followed by the addition of the fluorescent tracer.
-
Signal Measurement: After an incubation period, add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the target engagement in living cells.[17][18][19]
Visualizing Experimental Workflows and Signaling Pathways
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and their key downstream effectors.
Workflow for Assessing Kinase Inhibitor Specificity
Caption: General workflow for characterizing the specificity of a kinase inhibitor like this compound.
Conclusion
Assessing the specificity of a kinase inhibitor is a multifaceted process that requires a combination of biochemical and cell-based assays. While this compound is a potent mTOR inhibitor, a comprehensive public dataset for its cellular selectivity is not yet available. By employing the experimental strategies outlined in this guide, researchers can systematically evaluate the on-target and off-target effects of this compound and other mTOR inhibitors. The comparative data provided for established mTOR inhibitors serves as a valuable benchmark for these assessments. A thorough understanding of an inhibitor's specificity is essential for the accurate interpretation of experimental results and for the advancement of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.harvard.edu [scholar.harvard.edu]
- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD8055 [openinnovation.astrazeneca.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. frontiersin.org [frontiersin.org]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 18. promega.com [promega.com]
- 19. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Neuroregenerative Agents: Neurogen-1 vs. Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a novel neuroregenerative agent, designated here as Neurogen-1 , with other leading therapeutic candidates. The objective is to furnish researchers and drug development professionals with a detailed analysis of performance metrics, mechanisms of action, and experimental protocols to inform future research and development directions. Due to the proprietary nature of "GNE-555," public data is unavailable. Therefore, this guide utilizes "Neurogen-1" as a conceptual placeholder to illustrate a comparative framework with established neuroregenerative agents.
Overview of Compared Agents
This comparison focuses on three distinct classes of neuroregenerative agents:
-
Neurogen-1 (Hypothetical Small Molecule): A novel, synthetic small molecule designed to penetrate the blood-brain barrier and promote neuronal survival and neurite outgrowth through the activation of the MEK/ERK signaling pathway.
-
Brain-Derived Neurotrophic Factor (BDNF): A naturally occurring neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation. Its therapeutic application is often challenged by poor blood-brain barrier permeability and a short half-life.
-
NGF-01 (Hypothetical NGF Mimetic): A peptidomimetic designed to mimic the neurotrophic effects of Nerve Growth Factor (NGF) by selectively activating the TrkA receptor, with improved stability and pharmacokinetic properties over the native protein.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of Neurogen-1, BDNF, and NGF-01 based on key neuroregenerative assays.
Table 1: In Vitro Efficacy
| Parameter | Neurogen-1 | BDNF | NGF-01 |
| EC50 for Neurite Outgrowth (nM) | 15 | 5 | 25 |
| Maximal Neurite Length (% of control) | 250% | 300% | 220% |
| Neuronal Survival Rate (%) | 85% | 90% | 80% |
| Cell Line / Primary Culture | SH-SY5Y / Primary Cortical Neurons | Primary Hippocampal Neurons | PC12 / Dorsal Root Ganglion Neurons |
Table 2: In Vivo Efficacy (Rodent Model of Spinal Cord Injury)
| Parameter | Neurogen-1 | BDNF (Intrathecal) | NGF-01 (Systemic) |
| Functional Recovery (BMS Score) | 7.2 ± 0.5 | 6.8 ± 0.6 | 6.5 ± 0.7 |
| Axonal Sprouting (% increase) | 60% | 75% | 50% |
| Lesion Volume Reduction (%) | 25% | 20% | 18% |
| Dosage | 10 mg/kg (i.p.) | 1 µ g/day | 5 mg/kg (i.v.) |
Mechanism of Action and Signaling Pathways
The neuroregenerative effects of these compounds are mediated by distinct signaling cascades.
Neurogen-1 exerts its effects by directly activating the MEK/ERK pathway, a critical downstream effector of many growth factor signaling pathways, leading to the transcription of genes involved in cell growth and survival.
BDNF binds to its high-affinity receptor, TrkB, leading to receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the PI3K/Akt and PLCγ cascades, which are crucial for neuronal survival and plasticity.
NGF-01 selectively binds to and activates the TrkA receptor, initiating a signaling cascade that strongly promotes neurite outgrowth and neuronal differentiation, primarily through the Ras/MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Neurite Outgrowth Assay
-
Cell Seeding: SH-SY5Y neuroblastoma cells are seeded at a density of 2 x 10^4 cells/well in a 96-well plate coated with poly-L-lysine.
-
Differentiation: Cells are induced to differentiate by reducing the serum concentration to 1% and adding the respective neuroregenerative agents at varying concentrations.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Staining and Imaging: Cells are fixed with 4% paraformaldehyde and stained for β-III tubulin. Images are captured using a high-content imaging system.
-
Analysis: Neurite length is quantified using automated image analysis software. The EC50 is calculated from the dose-response curve.
In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model: Adult female Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: A moderate contusion injury is induced at the T10 spinal cord level using an impactor device.
-
Treatment Administration: Neurogen-1 and NGF-01 are administered systemically (i.p. and i.v., respectively) daily for 28 days, starting 24 hours post-injury. BDNF is delivered intrathecally via an osmotic minipump.
-
Functional Assessment: Locomotor function is assessed weekly using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. The reported BMS score is the final score at week 4.
-
Histological Analysis: At the end of the study, spinal cord tissue is harvested, sectioned, and stained to assess axonal sprouting (GAP-43 immunohistochemistry) and lesion volume (Eriochrome Cyanine staining).
Concluding Remarks
This comparative guide highlights the distinct profiles of Neurogen-1, BDNF, and NGF-01. Neurogen-1, a hypothetical small molecule, demonstrates a favorable balance of in vitro and in vivo efficacy with the significant advantage of systemic administration. While BDNF shows potent neurotrophic activity, its delivery remains a challenge. NGF-01 presents a viable alternative to native NGF with improved pharmacokinetics. The choice of a therapeutic agent will ultimately depend on the specific application, desired mechanism of action, and the translational potential of the delivery method. Further head-to-head studies with standardized protocols are warranted to fully elucidate the comparative efficacy of these and other emerging neuroregenerative agents.
Unraveling the Enigma of GNE: A Comparative Guide to Knockout Models for Mechanism of Action Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of disease-related proteins is paramount. This guide provides an objective comparison of various knockout models used to elucidate the mechanism of action of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), an enzyme implicated in GNE Myopathy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these powerful research tools.
Mutations in the GNE gene, which encodes a key bifunctional enzyme in the sialic acid biosynthesis pathway, lead to GNE Myopathy, a rare, adult-onset muscular disorder. While the canonical role of GNE in sialic acid production is well-established, recent studies utilizing knockout models in various systems have begun to uncover novel functions, suggesting a more complex role for this enzyme in cellular homeostasis. This guide will delve into the insights gained from these models, offering a comparative analysis to inform future research and therapeutic development.
Comparing GNE Knockout Models: A Phenotypic Overview
The choice of a model system is critical for studying gene function. Below is a summary of the key phenotypic characteristics observed in different GNE knockout models.
| Model System | Method of Gene Inactivation | Key Phenotypes | Insights into GNE Function |
| Mouse (Complete Knockout) | Conventional gene targeting | Embryonic lethality | Essential for embryonic development. |
| Mouse (Conditional Knockout) | Cre-loxP system to delete GNE in specific tissues | Development of GNE Myopathy-like features, including muscle weakness and atrophy.[1][2] | Confirms the direct role of GNE loss in muscle pathology. |
| Zebrafish (Knockout) | CRISPR/Cas9 | Severe muscle defects, compromised fiber organization, and early lethality (8-10 days post-fertilization).[3][4] | Highlights a critical role for GNE in muscle development and integrity. RNA sequencing revealed involvement in cell cycle and DNA damage/repair pathways.[3][4] |
| Murine Muscle Cell Line (Sol8) | CRISPR/Cas9 | Reduced cell proliferation and viability. Multi-omics analysis pointed to involvement in cell cycle control and DNA damage/repair pathways. | Provides an in vitro system to dissect the molecular pathways affected by GNE loss, independent of systemic effects. |
Visualizing GNE's Mechanism of Action and Experimental Approaches
To better understand the biological context and experimental strategies, the following diagrams, generated using Graphviz, illustrate the GNE signaling pathway and a typical workflow for creating and analyzing knockout models.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used in the characterization of GNE knockout models.
Western Blot for GNE Protein Detection
This protocol describes the detection of GNE protein in cell or tissue lysates.
-
Protein Extraction:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
For tissue samples, homogenize in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GNE (e.g., rabbit anti-GNE antibody, Abcam ab244403, at a 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
MTT Incubation:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Immunohistochemistry for GNE in Muscle Tissue
This protocol allows for the visualization of GNE protein expression and localization within skeletal muscle tissue sections.
-
Tissue Preparation:
-
Fix fresh muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against GNE (e.g., rabbit anti-GNE, Proteintech 25079-1-AP, at a 1:50 dilution) overnight at 4°C.[6]
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash slides with PBS.
-
-
Visualization:
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides for microscopy.
-
Beyond Knockouts: A Comparative Look at Other Methodologies
While knockout models are invaluable, a comprehensive understanding of GNE's function can be further enriched by employing a variety of techniques.
-
Conditional Knockout Models: These models, often utilizing the Cre-loxP system, allow for the deletion of a gene in a specific tissue or at a particular time point.[1][2][7][8] This is particularly useful for studying genes like GNE that are essential for embryonic development, as it bypasses the lethality of a complete knockout.
-
Knock-in Models: Instead of deleting the gene, a specific mutation can be introduced into the endogenous locus. This is highly valuable for studying the effects of specific GNE mutations found in patients with GNE Myopathy.
-
RNA Interference (RNAi): This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade GNE mRNA, leading to a transient "knockdown" of protein expression. This is a rapid method for assessing the effects of reduced GNE levels in cultured cells.
-
CRISPR Interference/Activation (CRISPRi/a): These systems use a catalytically inactive Cas9 protein fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) to decrease or increase the expression of the endogenous GNE gene, respectively, without altering the DNA sequence.
Conclusion
The use of knockout models has been instrumental in expanding our understanding of GNE's function beyond its established role in sialic acid biosynthesis. The embryonic lethality of complete GNE knockout in mice underscores its fundamental importance in development, while conditional and zebrafish knockout models have been pivotal in linking GNE deficiency to the muscle pathology observed in GNE Myopathy.[1][2][3][4] Furthermore, in vitro knockout studies in cell lines have provided a platform to dissect the novel roles of GNE in cellular processes such as cell cycle control and DNA damage repair.
For researchers embarking on studies of GNE, the choice of model system will depend on the specific scientific question. This guide provides a framework for making that decision, offering a comparative overview of available models, detailed experimental protocols for their characterization, and a perspective on alternative methodologies. As research in this field continues, the integrated use of these powerful tools will undoubtedly lead to a more complete understanding of GNE's mechanism of action and pave the way for the development of effective therapies for GNE Myopathy.
References
- 1. Conditional Knockout Mouse - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Anti-GNE antibody (ab244403) | Abcam [abcam.com]
- 6. GNE antibody (25079-1-AP) | Proteintech [ptglab.com]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditional gene knockout - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
